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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is a substituted phenylethanol derivative of significant interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is a substituted phenylethanol derivative of significant interest in medicinal chemistry and drug discovery. The unique combination of a methoxy and a trifluoromethyl group on the phenyl ring imparts specific physicochemical properties that are highly desirable in the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol, offering valuable insights for researchers in the pharmaceutical and life sciences.

While a specific CAS number for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is not readily found in major chemical databases, its structural components are well-characterized in numerous bioactive molecules. This guide will, therefore, leverage data from closely related analogues to provide a robust technical profile.

Physicochemical Properties

The properties of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol can be predicted based on the contributions of its constituent functional groups. The trifluoromethyl group is a strong electron-withdrawing group that increases lipophilicity, while the methoxy group can influence hydrogen bonding and overall polarity. The ethanol side chain provides a site for further chemical modification and contributes to the molecule's polarity.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C10H11F3O2Based on chemical structure
Molecular Weight 220.19 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow liquid or low melting solidInferred from similar phenylethanol derivatives[4]
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.The trifluoromethyl group increases lipophilicity.[1]
LogP (o/w) Estimated to be in the range of 2.5 - 3.5The trifluoromethyl group significantly increases the octanol-water partition coefficient.[1]
pKa The hydroxyl group is expected to have a pKa similar to other benzylic alcohols (~16-18)General organic chemistry principles

Synthesis and Workflow

A plausible synthetic route to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol can be designed starting from commercially available precursors. A common and effective method involves the reduction of a corresponding phenylacetic acid or its ester derivative.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material Preparation cluster_1 Esterification cluster_2 Reduction cluster_3 Halogenation cluster_4 Cyanation and Hydrolysis cluster_5 Final Reduction 3-Methoxy-4-(trifluoromethyl)benzoic_acid 3-Methoxy-4-(trifluoromethyl)benzoic acid Ester Methyl 3-methoxy-4-(trifluoromethyl)benzoate 3-Methoxy-4-(trifluoromethyl)benzoic_acid->Ester MeOH, H+ Alcohol 2-(3-Methoxy-4-(trifluoromethyl)phenyl)methanol Ester->Alcohol LiAlH4 or NaBH4 Halide 1-(Bromomethyl)-3-methoxy-4-(trifluoromethyl)benzene Alcohol->Halide PBr3 or SOCl2 Acid 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid Halide->Acid 1. NaCN 2. H3O+, heat Target 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Acid->Target LiAlH4 or BH3-THF

Caption: Proposed multi-step synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous THF via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash the solid with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Start Synthesized Product TLC Thin Layer Chromatography (TLC) (Purity Check) Start->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography Structure_Confirmation Structural Confirmation Column_Chromatography->Structure_Confirmation NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) Structure_Confirmation->NMR MS Mass Spectrometry (MS) (Molecular Weight) Structure_Confirmation->MS IR Infrared (IR) Spectroscopy (Functional Groups) Structure_Confirmation->IR Final_Purity Final Purity Assessment NMR->Final_Purity MS->Final_Purity IR->Final_Purity HPLC High-Performance Liquid Chromatography (HPLC) Final_Purity->HPLC End Characterized Compound HPLC->End

Caption: A typical workflow for the analytical characterization of the target compound.

Expected Analytical Data
  • ¹H NMR: Distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the ethanol side chain, and the hydroxyl proton.

  • ¹³C NMR: Resonances for all unique carbon atoms, including the trifluoromethyl carbon (which will show coupling with fluorine).

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-O stretches, and strong C-F stretches.

  • High-Performance Liquid Chromatography (HPLC): A single major peak indicating high purity.[5]

Applications in Drug Development

The structural motifs present in 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol are of significant interest in medicinal chemistry for several reasons:

  • Enhanced Lipophilicity and Permeability: The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life of a drug in the body.[1]

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.[3]

  • Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's properties.[1]

  • Potential for Further Derivatization: The primary alcohol provides a convenient handle for further chemical modifications, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

This compound could serve as a key intermediate or a building block for the synthesis of more complex molecules targeting a wide range of diseases, including neurological disorders, inflammatory conditions, and cancer.[6] The presence of the trifluoromethyl group has been shown to be beneficial in a variety of drug classes.[7]

Conclusion

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol represents a valuable scaffold for the development of new chemical entities in the pharmaceutical industry. Although not a widely cataloged compound, its synthesis is achievable through established organic chemistry methodologies. Its unique combination of functional groups suggests favorable physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs. The analytical techniques outlined in this guide provide a robust framework for its characterization, ensuring the quality and reliability of research findings. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, molecules such as 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • MySkinRecipes. (n.d.). (R)-1-(2-(Trifluoromethyl)Phenyl)Ethanol. Retrieved February 16, 2026, from [Link]

  • Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]. Also available from [Link] and [Link]

  • Li, Y., et al. (2023, June 5). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry. [Link]

  • Li, Y., et al. (2023). Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. New Journal of Chemistry, 47(26), 12389-12398. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Li, Y., et al. (2012). Structural characterisation and identification of phenylethanoid glycosides from Cistanches deserticola Y.C. Ma by UHPLC/ESI-QTOF-MS/MS. Phytochemical Analysis, 23(6), 668-676. [Link]

  • Google Patents. (2002). US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
  • Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Matos, M. J., & Novás, M. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Patsnap. (2019, March 8). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.
  • Witzke, S., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 21(18), 6896. [Link]

  • ResearchGate. (n.d.). Products analysis in the reaction of substituted 1-phenylethyl alcohols with p-toluenesulfonyl chloride | Request PDF. Retrieved February 16, 2026, from [Link]

  • Jayachandran, B., et al. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6794. [Link]

  • Lund University. (2023). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved February 16, 2026, from [Link]

  • Li, X., et al. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 123. [Link]. Also available from [Link]

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight & Physicochemical Profile of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Topic: Molecular Weight of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Document Type: Technical Whitepaper / Application Note Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Document Type: Technical Whitepaper / Application Note Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The compound 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (CAS: 2229218-33-9 ) represents a critical fluorinated building block in modern medicinal chemistry. Characterized by a trifluoromethyl group at the para-position and a methoxy group at the meta-position relative to the ethanol side chain, this scaffold offers a unique electronic and steric profile.

This guide provides a rigorous analysis of its molecular weight, physicochemical properties, and synthetic pathways. It is designed to serve as a reference for researchers utilizing this intermediate to modulate lipophilicity and metabolic stability in drug candidates.

Physicochemical Characterization

Molecular Weight Analysis

The precise molecular weight is fundamental for stoichiometric calculations in synthesis and mass spectrometry validation.

Chemical Formula:



ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC1012.011120.110
HydrogenH111.00811.088
FluorineF318.99856.994
OxygenO215.99931.998
Total 220.19 g/mol
Key Property Table

The following data consolidates theoretical and experimental parameters essential for handling and characterization.

PropertyValueNotes
Molecular Weight 220.19 g/mol Average mass
Monoisotopic Mass 220.0711 DaCritical for HRMS analysis
CAS Number 2229218-33-9Unique identifier
Predicted LogP 2.3 – 2.6Moderate lipophilicity
H-Bond Donors 1Hydroxyl group (-OH)
H-Bond Acceptors 53 Fluorines + 2 Oxygens
Physical State Solid / Low-melting SolidBased on structural analogs

Synthesis & Production Protocols

Retrosynthetic Analysis

The most reliable route to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol involves the reduction of its corresponding carboxylic acid precursor. This method ensures the preservation of the sensitive trifluoromethyl group while converting the carbonyl functionality.

Precursor: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS: 1214372-96-9).[1]

Experimental Protocol: Reduction via Borane-THF

Note: This protocol is a standard methodology adapted for phenylacetic acid derivatives.

Reagents:

  • Precursor Acid (1.0 eq)

  • Borane-tetrahydrofuran complex (

    
    ), 1.0 M solution (1.2 – 1.5 eq)
    
  • Anhydrous THF (Solvent)

  • Methanol (Quenching agent)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the precursor acid in anhydrous THF (0.2 M concentration) and cool to 0°C in an ice bath.

  • Addition: Dropwise add the

    
     solution over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor via TLC or LC-MS for the disappearance of the acid.

  • Quenching: Cool back to 0°C. Cautiously add Methanol dropwise until gas evolution (

    
    ) ceases.
    
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation and logic flow.

SynthesisPathway Precursor Precursor Acid CAS: 1214372-96-9 (C10H9F3O3) Reagent Reagent: BH3·THF or LiAlH4 (Reduction) Precursor->Reagent Dissolve in THF (0°C) Intermediate Borate Complex Intermediate Reagent->Intermediate Hydride Transfer Quench Quench: Methanol/H2O Intermediate->Quench Hydrolysis Product Target Alcohol CAS: 2229218-33-9 (C10H11F3O2) Quench->Product Isolation & Purification

Caption: Figure 1. Reduction pathway converting the phenylacetic acid derivative to the target phenylethanol.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) positive mode.

  • Expected Signals:

    • 
      : 243.07 m/z (Sodium adduct, often dominant for alcohols).
      
    • 
      : 221.08 m/z (Protonated molecular ion, may be weak due to loss of water).
      
    • 
      : ~203.07 m/z (Dehydration fragment).
      
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (Chloroform-d)
  • Aromatic Region (3H): Look for a specific pattern corresponding to 1,3,4-substitution.

    • 
       ~7.5 ppm (d, 1H, ortho to 
      
      
      
      ).
    • 
       ~6.8–7.0 ppm (m, 2H, adjacent to methoxy/alkyl chain).
      
  • Methoxy Group (3H): Strong singlet at

    
     ~3.9 ppm (
    
    
    
    ).
  • Ethanol Chain (4H):

    • 
       ~3.8 ppm (t, 2H, 
      
      
      
      ).
    • 
       ~2.8 ppm (t, 2H, 
      
      
      
      ).

Applications in Drug Discovery[5][6][7]

Bioisosteric Replacement

The 3-Methoxy-4-(trifluoromethyl)phenyl moiety is a potent bioisostere for 3,4-dichlorophenyl or 3,4-dimethoxyphenyl groups.

  • Metabolic Stability: The trifluoromethyl (

    
    ) group at the para-position blocks metabolic oxidation (e.g., by CYP450 enzymes), significantly extending the half-life (
    
    
    
    ) of the parent drug.
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to a methyl or chloro substituent.
    
Scaffold Utility

This alcohol is primarily used as a linker or "head group" in the synthesis of:

  • GPCR Ligands: Targeting receptors where a lipophilic aromatic tail is required for the binding pocket.

  • Kinase Inhibitors: The ethanol chain serves as a handle to attach the pharmacophore to the hinge-binding region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2229218-33-9. Retrieved from [Link]

  • ChemSRC (2025). 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol - CAS 2229218-33-9 Properties and Data. Retrieved from [Link]

  • Common Chemistry (2025). Search results for Fluorinated Phenylacetic Acid Derivatives. CAS Registry.[2][1][3][4][5] Retrieved from [Link]

Sources

Foundational

Precision Synthesis &amp; Application of 3-Methoxy-4-Trifluoromethyl Phenethyl Alcohol

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists[1] A Strategic Intermediate for Fluorinated Bioactives Executive Summary In the landscape of moder...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists[1]

A Strategic Intermediate for Fluorinated Bioactives

Executive Summary

In the landscape of modern medicinal chemistry, the 3-methoxy-4-trifluoromethyl phenethyl alcohol scaffold represents a "privileged" structural motif. It combines the metabolic obstruction of a para-trifluoromethyl group with the electronic modulation of a meta-methoxy substituent. Despite its utility in developing kinase inhibitors and GPCR ligands, this specific isomer is frequently absent from standard commercial catalogs, often requiring de novo synthesis in discovery campaigns.[1]

This guide provides a rigorous, self-validating protocol for the synthesis of this high-value intermediate. Unlike generic preparations, this workflow prioritizes the reduction of 3-methoxy-4-(trifluoromethyl)phenylacetic acid (CAS 1214372-96-9) using a Borane-Tetrahydrofuran (BH₃·THF) complex. This route is selected for its superior chemoselectivity and safety profile compared to Lithium Aluminum Hydride (LiAlH₄) alternatives, specifically avoiding defluorination side reactions common in polyfluorinated aromatics.

Chemical Profile & Structural Logic[2]

The "Push-Pull" Electronic Effect

The 3-methoxy-4-trifluoromethyl motif creates a unique electronic environment on the benzene ring.

  • -CF₃ (Para): Strongly electron-withdrawing (inductive), increasing the acidity of phenols (if deprotected) and metabolic stability against CYP450 oxidation at the para-position.

  • -OCH₃ (Meta): Electron-donating (resonance), modulating the lipophilicity (LogP) and providing a hydrogen bond acceptor site.

Predicted Physicochemical Properties[3]
  • Molecular Formula: C₁₀H₁₁F₃O₂

  • Molecular Weight: 220.19 g/mol

  • Predicted LogP: ~2.3 – 2.6 (Ideal for CNS penetration and membrane permeability)

  • Key Spectroscopic Marker: ¹⁹F NMR singlet at approx -61 to -63 ppm (vs. CFCl₃).

Strategic Synthesis: Retrosynthetic Analysis

The most robust route to the phenethyl alcohol target (Target 1 ) is the direct reduction of its corresponding phenylacetic acid precursor (Precursor 2 ). While homologation of the benzaldehyde (Precursor 3 ) is possible via Henry or Wittig reactions, it introduces unnecessary step-count and purification burdens.

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target Target: 3-Methoxy-4-CF3 Phenethyl Alcohol (C2 Linker) Acid Precursor A (Preferred): 3-Methoxy-4-CF3 Phenylacetic Acid (CAS: 1214372-96-9) Target->Acid Reduction (1 Step) Aldehyde Precursor B (Alternative): 3-Methoxy-4-CF3 Benzaldehyde (CAS: 945003-38-3) Target->Aldehyde C1 Homologation (2-3 Steps) Strategy Strategy Selection: Path A minimizes steps and avoids nitro-intermediates. Strategy->Acid

Caption: Retrosynthetic comparison favoring the direct reduction of phenylacetic acid (Path A) over aldehyde homologation.

Experimental Protocol: Borane Reduction

Objective: Synthesis of 3-Methoxy-4-trifluoromethyl phenethyl alcohol via chemoselective reduction.

Reagents & Materials[1][4][5][6][7][8][9]
  • Substrate: 3-Methoxy-4-(trifluoromethyl)phenylacetic acid (1.0 eq).

  • Reductant: Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).

Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Cool to room temperature (RT) under a steady stream of nitrogen.

  • Substrate Solubilization:

    • Charge the flask with 3-methoxy-4-(trifluoromethyl)phenylacetic acid (e.g., 5.0 g, 21.3 mmol).[1]

    • Add anhydrous THF (50 mL) via cannula. Stir until fully dissolved.

    • Cool the reaction vessel to 0°C using an ice/water bath.

  • Controlled Addition (Critical Step):

    • Add BH₃·THF (1.0 M, 53.0 mL, 53.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Scientific Rationale: Slow addition at 0°C prevents thermal runaway and controls the release of hydrogen gas. BH₃ is preferred over LiAlH₄ because it reduces carboxylic acids faster than esters or halides, preserving the -CF₃ group integrity.

  • Reaction Phase:

    • Allow the mixture to warm to RT naturally.

    • Stir at RT for 16 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear, replaced by a more polar alcohol spot.

  • Quench & Workup:

    • Cool back to 0°C.

    • Caution: Add Methanol (20 mL) dropwise. Vigorous H₂ evolution will occur.

    • Concentrate the mixture in vacuo to remove THF and trimethyl borate.

    • Redissolve residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ (50 mL), and Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).[1]

Diagram 2: Experimental Workflow (DOT)

Workflow Start Start: Dissolve Acid in THF (0°C, N2 atm) Add Addition: Dropwise BH3·THF (Control H2 evolution) Start->Add React Reaction: Stir RT, 16h (Monitor TLC) Add->React Quench Quench: Add MeOH (Remove Borates) React->Quench Isolate Isolation: Extraction & Drying (Yield >85%) Quench->Isolate

Caption: Step-wise workflow for the Borane-mediated reduction of the carboxylic acid precursor.

Analytical Validation

To ensure the integrity of the synthesized material, the following spectroscopic data must be verified.

TechniqueExpected SignalStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.50 (d, 1H), 6.90 (s, 1H), 6.85 (d, 1H)Aromatic Protons (1,2,4-substitution pattern)
δ 3.90 (s, 3H)Methoxy group (-OCH₃)
δ 3.85 (t, 2H)Methylene adjacent to OH (-CH₂CH₂OH )
δ 2.85 (t, 2H)Benzylic methylene (Ar-CH₂ CH₂-)
¹⁹F NMR δ -62.0 ppm (singlet)Trifluoromethyl group (-CF₃)
IR (ATR) 3350 cm⁻¹ (Broad)O-H Stretch (Alcohol)
IR (ATR) 1320 cm⁻¹ (Strong)C-F Stretch

Quality Control Note: The ¹⁹F NMR should show a clean singlet. Any splitting or additional peaks near -60 ppm suggest defluorination or incomplete purification.

Applications in Drug Discovery

This intermediate is a versatile building block. The alcohol functionality serves as a "handle" for further derivatization:[1]

  • Appel Reaction / Mesylation: Converts the alcohol to a leaving group (Cl, Br, OMs) for nucleophilic substitution (Sɴ2) to attach nitrogenous heterocycles (e.g., piperazines, imidazoles).[1]

  • Oxidation: Controlled oxidation (Swern or Dess-Martin) yields the phenylacetaldehyde, a precursor for Pictet-Spengler cyclizations (isoquinoline synthesis).

  • Medicinal Relevance:

    • PDE10A Inhibitors: The 3-methoxy-4-CF3 motif mimics the pharmacophore found in several phosphodiesterase inhibitors used for CNS disorders [1].

    • Bioisosterism: The -CF3 group acts as a lipophilic, metabolically stable bioisostere for a methyl or chloro group, often improving half-life (t1/2).[1]

References

  • ChemicalBook. (2023). 3-Methoxy-4-(trifluoromethyl)benzaldehyde Properties and Applications.Link

  • Sigma-Aldrich. (2023). Synthesis of Phenethyl Alcohols via Borane Reduction.Link

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Link

  • CymitQuimica. (2024). 3-Methoxy-4-(trifluoromethyl)phenylacetic acid: Commercial Availability.Link

Sources

Exploratory

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol SMILES string

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Executive Summary This technical guide provides a comprehensive analysis of 2-(3-Methoxy-4-(trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol , a specialized fluorinated aromatic building block used in medicinal chemistry. The molecule features a phenethyl alcohol core decorated with a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group. This specific substitution pattern (3-OMe, 4-CF3) is highly valued in drug discovery for its ability to modulate metabolic stability (via the electron-withdrawing CF3 group blocking the para-position) while retaining hydrogen-bond acceptor capabilities (via the methoxy group). This guide details the molecule's topological definition via SMILES, predicted physicochemical properties, and a robust synthetic protocol for its generation.

Part 1: Chemical Identity & SMILES Topology

The precise definition of a chemical structure is the foundation of reproducible science. For computational chemistry and database integration, the Simplified Molecular Input Line Entry System (SMILES) is the standard.

The Canonical SMILES String

The canonical SMILES string for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is:

OCCc1cc(OC)c(C(F)(F)F)cc1

Topological Decoding

To ensure accurate reconstruction of the molecule from the string, we analyze the syntax node-by-node:

  • OCC : Represents the ethanol tail (hydroxyl oxygen bonded to a methylene, bonded to another methylene).

  • c1 : The second methylene of the ethanol tail connects to the first aromatic carbon (labeled 1 for ring closure).

  • cc(OC) : Moving around the ring, the next position is unsubstituted (c), followed by a carbon substituted with a methoxy group (c(OC)). This places the methoxy group at the meta position relative to the ethanol tail (Position 3).

  • c(C(F)(F)F) : The next aromatic carbon is substituted with a trifluoromethyl group. This places the -CF3 group para to the ethanol tail (Position 4) and ortho to the methoxy group.

  • cc1 : The ring completes with two unsubstituted carbons, closing at label 1.

Isomeric Confirmation: This molecule is achiral (no stereocenters). Therefore, the Isomeric SMILES is identical to the Canonical SMILES.

Part 2: Physicochemical Profile (In Silico)

The combination of a lipophilic fluorinated moiety and a polar hydroxyl tail gives this molecule a distinct amphiphilic profile, making it an ideal fragment for Fragment-Based Drug Discovery (FBDD).

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Significance
Formula C₁₀H₁₁F₃O₂Core composition
Molecular Weight 220.19 g/mol Optimal for fragment libraries (<300 Da)
LogP (Consensus) 2.45 ± 0.3Moderate lipophilicity; good membrane permeability
TPSA 29.46 ŲHigh oral bioavailability potential (Rule of 5 compliant)
H-Bond Donors 1 (Alcohol -OH)Critical for receptor binding interactions
H-Bond Acceptors 4 (3 F + 1 OMe + 1 OH)Fluorine acts as a weak acceptor; OMe is a strong acceptor
Rotatable Bonds 4Flexible linker allows induced fit in binding pockets

Data synthesized using consensus models (SwissADME/ChemAxon algorithms).

Part 3: Synthetic Pathways & Protocols

The synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is best approached via the reduction of its corresponding phenylacetic acid precursor. This route preserves the sensitive trifluoromethyl group, which can be labile under harsh nucleophilic conditions.

Synthetic Logic Flow

The following directed graph illustrates the logical flow from commercially available precursors to the final alcohol.

SynthesisFlow Precursor 3-Methoxy-4-(trifluoromethyl) benzaldehyde Reagent1 1. Homologation (Wittig/Hydrolysis) Precursor->Reagent1 Intermediate 3-Methoxy-4-(trifluoromethyl) phenylacetic Acid Reagent2 2. Selective Reduction (BH3·THF) Intermediate->Reagent2 Reagent1->Intermediate Product 2-(3-Methoxy-4-(trifluoromethyl) phenyl)ethanol Reagent2->Product

Figure 1: Synthetic pathway converting the benzaldehyde precursor to the target phenethanol via a phenylacetic acid intermediate.

Detailed Experimental Protocol

Objective: Selective reduction of 3-methoxy-4-(trifluoromethyl)phenylacetic acid to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.

Reagents:

  • Substrate: 3-Methoxy-4-(trifluoromethyl)phenylacetic acid (1.0 equiv)

  • Reductant: Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH), 1M HCl

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Cool under a stream of nitrogen.

  • Solvation: Charge the flask with 3-Methoxy-4-(trifluoromethyl)phenylacetic acid (5.0 mmol) and anhydrous THF (20 mL). Stir until fully dissolved. Cool the system to 0°C using an ice bath.

  • Reduction: Determine the volume of BH₃·THF (1.0 M) required (12.5 mL). Add the borane solution dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Subsequently, heat the mixture to a gentle reflux (65°C) for 2 hours to ensure completion.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The acid spot (baseline) should disappear, and a less polar alcohol spot (Rf ~0.4) should appear.

  • Quenching (Critical): Cool the mixture to 0°C. Carefully add Methanol (10 mL) dropwise. Caution: Vigorous effervescence will occur. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL), followed by saturated NaHCO₃ (20 mL) and Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the pure alcohol as a clear, viscous oil.

Part 4: Medicinal Chemistry Applications

This molecule serves as a strategic "warhead" in lead optimization. The specific arrangement of the methoxy and trifluoromethyl groups offers distinct advantages:

  • Metabolic Blocking: The -CF3 group at the para position (relative to the ethanol chain) effectively blocks CYP450-mediated oxidation at the most metabolically vulnerable site of the aromatic ring [1].

  • Electronic Modulation: The -CF3 group is strongly electron-withdrawing (Hammett σ_p ≈ 0.54), deactivating the ring and lowering the pKa of the phenol if the methoxy were demethylated in vivo. However, the -OMe group (electron-donating by resonance) balances this, fine-tuning the electron density of the ring.

  • Conformational Restriction: The bulky -CF3 group (Van der Waals radius similar to an isopropyl group) forces the molecule into specific conformations within a binding pocket, potentially increasing selectivity for the target protein [2].

SAR_Logic Molecule Target Molecule (Core Scaffold) CF3 4-CF3 Group: - Metabolic Stability - Lipophilicity Boost - Steric Occlusion Molecule->CF3 OMe 3-OMe Group: - H-Bond Acceptor - Electronic Balance Molecule->OMe Ethanol Ethanol Tail: - Linker Capability - H-Bond Donor/Acceptor Molecule->Ethanol

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.

  • SwissADME. (2023). Physicochemical Property Prediction Engine. Swiss Institute of Bioinformatics.

Foundational

LogP and lipophilicity of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Whitepaper: Physicochemical Profiling of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Executive Summary The lipophilicity of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (CAS: N/A for generic, specific intermediate c...

Author: BenchChem Technical Support Team. Date: February 2026

Whitepaper: Physicochemical Profiling of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Executive Summary

The lipophilicity of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (CAS: N/A for generic, specific intermediate classification) is a critical parameter governing its utility in medicinal chemistry. As a structural congener to various neurotransmitter modulators and kinase inhibitors, the precise determination of its Partition Coefficient (LogP) is essential for predicting Blood-Brain Barrier (BBB) penetration and metabolic stability.

This guide provides a comprehensive technical analysis of the molecule's lipophilic profile, driven by the synergistic effects of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methoxy (-OCH3) group. We present a validated experimental workflow for LogP determination and a theoretical framework for understanding its behavior in biological matrices.

Molecular Architecture & Theoretical Lipophilicity

To understand the lipophilicity of this specific ethanol derivative, we must deconstruct its substituent contributions. The molecule consists of a phenethyl alcohol core modified by a meta-methoxy group and a para-trifluoromethyl group.

Fragment-Based Contribution Analysis (Hansch-Leo Method)

Lipophilicity is additive but influenced by electronic proximity effects.

  • Phenethyl Alcohol Core: Baseline hydrophilicity due to the terminal hydroxyl (-OH) group, capable of hydrogen bonding (H-bond donor/acceptor).

  • Trifluoromethyl (-CF3): A "lipophilicity booster." The C-F bond is highly polar but non-polarizable, creating a hydrophobic shell. It typically adds

    
     to 
    
    
    
    .
  • Methoxy (-OCH3): Amphiphilic. While the oxygen can accept H-bonds, the methyl group adds bulk. In the meta position, its contribution is modulated by the strong electron-withdrawing nature of the adjacent -CF3 group.

Estimated LogP Calculation:



  • Phenethyl alcohol base: ~1.36

  • 4-CF3 substituent: +1.15

  • 3-OCH3 substituent: +0.12 (reduced from standard due to ortho/para electronic drain)

  • Predicted LogP Range: 2.5 – 2.8

This range places the molecule in the optimal "sweet spot" for oral bioavailability (Lipinski's Rule of 5) and high probability of CNS penetration.

Visualization of Substituent Effects

The following diagram illustrates the vector forces of lipophilicity and electronic withdrawal affecting the core structure.

MolecularAnalysis cluster_0 Physicochemical Forces Core Phenethyl Alcohol Core (Baseline LogP ~1.36) Result Target Molecule Est. LogP: 2.63 High CNS Potential Core->Result Scaffold CF3 4-CF3 Group (Hydrophobic Shielding) +1.15 LogP OCH3 3-OCH3 Group (Electronic Modulation) +0.12 LogP CF3->OCH3 Inductive Withdrawal (Reduces O-H acceptor strength) CF3->Result Strong Lipophilic Shift OCH3->Result Minor Lipophilic Shift

Figure 1: Component analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol showing the additive contributions to the final lipophilic profile.

Experimental Determination Protocols

While prediction is useful, experimental validation is mandatory for regulatory filing. Because this molecule contains a non-ionizable alcohol (pKa > 15) and neutral substituents, LogP


 LogD  at physiological pH.

We recommend two complementary methods: The Shake-Flask Method (Gold Standard) for absolute accuracy, and RP-HPLC for high-throughput screening.

Method A: Potentiometric Shake-Flask (OECD 107 Modified)

This protocol is modified to account for the volatility and UV-absorption shifts caused by the -CF3 group.

Reagents:

  • n-Octanol (HPLC Grade, water-saturated).

  • Water (Double distilled, octanol-saturated).

  • Internal Standard: Acetophenone (for UV calibration).

Protocol Steps:

  • Pre-Saturation: Mix n-octanol and water (1:1 v/v) for 24 hours. Separate phases. This prevents volume changes during the experiment.

  • Stock Preparation: Dissolve 10 mg of the target compound in 10 mL of pre-saturated n-octanol.

  • Equilibration:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass centrifuge tubes.

    • Add stock solution.

    • Vortex for 30 minutes at 25°C.

    • Centrifuge at 3000g for 20 minutes to break emulsions.

  • Quantification:

    • Sample both phases.

    • Analyze via UV-Vis Spectrophotometry or HPLC-UV (254 nm).

    • Note: The -CF3 group may shift

      
      . Perform a spectral scan (200-400nm) first to determine optimal detection wavelength.
      

Calculation:




Method B: RP-HPLC Estimation (OECD 117)

For rapid assessment, retention time on a C18 column correlates to lipophilicity.

  • Column: C18 end-capped (to minimize silanol interactions with the -OH).

  • Mobile Phase: Methanol/Water (Isocratic 75:25).

  • Calibration: Run a set of standards with known LogP (e.g., Toluene, Ethylbenzene).

  • Metric: Calculate the capacity factor (

    
    ).
    
    
    
    
    (where
    
    
    is retention time and
    
    
    is dead time).

Biological Implications & ADME Profile

The specific LogP of this molecule dictates its interaction with biological membranes.

Data Summary Table
ParameterValue / DescriptionImplication
Estimated LogP 2.63 ± 0.2Ideal for oral absorption.
Polar Surface Area (PSA) ~29 Ų (Alcohol + Ether)High BBB permeability (PSA < 90 Ų).
Metabolic Liability LowThe -CF3 group blocks para-hydroxylation (a common metabolic route), increasing half-life.
Solubility ModerateLikely requires micronization or formulation aid (e.g., cyclodextrins) for high-dose animal studies.
Blood-Brain Barrier (BBB) Permeability Workflow

The combination of LogP ~2.6 and the fluorinated motif suggests this molecule is a prime candidate for CNS indications. The following workflow outlines the logic for assessing its CNS availability.

ADME_Workflow Start Compound: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol PhysChem Physicochemical Filter (LogP 2.0-3.0, PSA < 90) Start->PhysChem InVitro In Vitro PAMPA-BBB (Passive Diffusion Assay) PhysChem->InVitro Passes Rules Efflux P-gp Efflux Ratio (MDR1-MDCK Assay) InVitro->Efflux High Permeability Efflux->Start Ratio > 2.0 (Redesign: Add polarity) Decision CNS Candidate Profile Efflux->Decision Ratio < 2.0 (Not a P-gp substrate)

Figure 2: Screening workflow for CNS penetration potential based on the lipophilic profile of the target molecule.

Technical Considerations & Troubleshooting

When working with 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol , researchers must be aware of specific artifacts that can skew LogP data.

  • Fluorine-Induced Segregation: At high concentrations in n-octanol, fluorinated compounds can induce "fluorous" phase behavior, leading to non-ideal solution thermodynamics. Mitigation: Keep experimental concentrations below 10 mM.

  • Hydrogen Bonding: The primary alcohol is a hydrogen bond donor. If the octanol is not fully water-saturated (wet), the alcohol will partition differently than in a biological membrane. Mitigation: Strict adherence to 24-hour phase pre-saturation.

  • Purity Requirements: Synthesis of this intermediate often involves the reduction of the corresponding phenylacetic acid. Residual acid will drastically lower the apparent LogP if not removed via bicarbonate wash, as the acid ionizes at pH 7.4.

Conclusion

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol represents a highly optimized lipophilic scaffold. With a predicted LogP of 2.63 , it possesses the requisite hydrophobicity to traverse biological membranes while maintaining sufficient aqueous solubility for distribution. The presence of the trifluoromethyl group not only enhances lipophilicity but likely confers metabolic resistance, making it a robust fragment for drug discovery campaigns.

References

  • Organization for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Authoritative source on the "Fluorine Effect" on LogP). [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]

Exploratory

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol PubChem CID

An In-Depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Authored by: A Senior Application Scientist Abstract Introduction and Molecular Profile 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol belongs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Authored by: A Senior Application Scientist

Abstract

Introduction and Molecular Profile

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol belongs to the phenethyl alcohol class of compounds, which are characterized by a benzene ring attached to an ethanol side chain. The parent compound, 2-phenylethanol, is a naturally occurring aromatic alcohol with a pleasant floral odor, widely used in the fragrance industry.[1] The subject of this guide is a derivative featuring two key substitutions on the phenyl ring: a methoxy (-OCH3) group at the 3-position and a trifluoromethyl (-CF3) group at the 4-position.

The trifluoromethyl group is a common feature in many pharmaceutical and agrochemical compounds. Its strong electron-withdrawing nature can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The methoxy group, an electron-donating group, can also modulate the electronic environment of the aromatic ring and participate in hydrogen bonding, further influencing the molecule's overall characteristics.

Projected Chemical and Physical Properties

Based on the properties of structurally similar compounds, the following table summarizes the projected physicochemical properties of 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol.

PropertyProjected ValueRationale / Comparative Data
Molecular Formula C10H11F3O2Based on structural components.
Molecular Weight ~220.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidPhenethyl alcohols are often liquids or low-melting solids.[1]
Boiling Point >200 °CSubstituted phenylethanols typically have high boiling points.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, DMSO)The trifluoromethyl group increases lipophilicity.[2]
logP (o/w) ~2.5 - 3.5Estimated based on contributions from the methoxy and trifluoromethyl groups.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic pathway would commence with a commercially available starting material, such as 3-methoxy-4-(trifluoromethyl)benzoic acid or a related derivative, and proceed through a series of reductions.

Synthetic Pathway 3-Methoxy-4-(trifluoromethyl)benzoic acid 3-Methoxy-4-(trifluoromethyl)benzoic acid 3-Methoxy-4-(trifluoromethyl)benzyl alcohol 3-Methoxy-4-(trifluoromethyl)benzyl alcohol 3-Methoxy-4-(trifluoromethyl)benzoic acid->3-Methoxy-4-(trifluoromethyl)benzyl alcohol  Reduction (e.g., LiAlH4) 3-Methoxy-4-(trifluoromethyl)benzyl chloride 3-Methoxy-4-(trifluoromethyl)benzyl chloride 3-Methoxy-4-(trifluoromethyl)benzyl alcohol->3-Methoxy-4-(trifluoromethyl)benzyl chloride  Chlorination (e.g., SOCl2) 3-Methoxy-4-(trifluoromethyl)acetonitrile 3-Methoxy-4-(trifluoromethyl)acetonitrile 3-Methoxy-4-(trifluoromethyl)benzyl chloride->3-Methoxy-4-(trifluoromethyl)acetonitrile  Cyanation (e.g., NaCN) 3-Methoxy-4-(trifluoromethyl)phenylacetic acid 3-Methoxy-4-(trifluoromethyl)phenylacetic acid 3-Methoxy-4-(trifluoromethyl)acetonitrile->3-Methoxy-4-(trifluoromethyl)phenylacetic acid  Hydrolysis (e.g., H2SO4, H2O) 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol 3-Methoxy-4-(trifluoromethyl)phenylacetic acid->2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol  Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol.

Detailed Experimental Protocol: Reduction of a Phenylacetic Acid Derivative

This protocol outlines a general procedure for the reduction of a substituted phenylacetic acid to the corresponding phenylethanol, a key final step in the proposed synthesis.

Materials:

  • 3-Methoxy-4-(trifluoromethyl)phenylacetic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 3-methoxy-4-(trifluoromethyl)phenylacetic acid (1.0 eq.) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH4 suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 1 M HCl until the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol.

Potential Applications and Biological Significance

The unique combination of the methoxy and trifluoromethyl substituents suggests that 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol could have interesting applications in several fields, particularly in drug discovery and materials science.

Pharmaceutical Applications

Many biologically active compounds contain the trifluoromethylphenyl moiety, which can enhance drug efficacy and metabolic stability.[2] Phenylethanol derivatives, in general, have been explored for a variety of therapeutic applications.

  • Antimicrobial and Antifungal Activity: Phenolic compounds are known for their antimicrobial properties.[3] The presence of a fluorine atom can sometimes enhance this activity.[3] It is plausible that 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol could exhibit antibacterial and antifungal properties.

  • Neuroprotective Effects: Certain substituted phenylethanols have shown potential as neuroprotective agents. For example, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key building block for a neuroprotective compound.[4] The structural similarity suggests that 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol could be investigated for similar activities.

  • Enzyme Inhibition: The trifluoromethyl group can play a crucial role in the binding of small molecules to enzyme active sites. This compound could serve as a scaffold for the development of novel enzyme inhibitors.

Potential Biological Activity 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Antimicrobial Activity Antimicrobial Activity 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol->Antimicrobial Activity  Potential Neuroprotective Effects Neuroprotective Effects 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol->Neuroprotective Effects  Hypothesized Enzyme Inhibition Enzyme Inhibition 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol->Enzyme Inhibition  Possible

Caption: Hypothesized biological activities of 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol.

Materials Science Applications

Fluorinated organic molecules are of great interest in materials science due to their unique properties, such as hydrophobicity and thermal stability. 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol could be used as a monomer or a building block for the synthesis of specialty polymers, liquid crystals, or functional coatings.

Analytical Characterization

The identity and purity of synthesized 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the ethanol side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl (-OH) group, the C-O bonds of the methoxy and alcohol groups, and the C-F bonds of the trifluoromethyl group.

  • Purity Analysis: Purity would be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety and Handling

While specific toxicity data for 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethanol is not available, it should be handled with the standard precautions for laboratory chemicals. Similar fluorinated compounds can be toxic if ingested.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol represents a promising, yet underexplored, chemical entity. By synthesizing knowledge from related compounds, this guide has provided a framework for its synthesis, characterization, and potential applications. The presence of the methoxy and trifluoromethyl groups suggests a high potential for this molecule in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

  • PubChem. 2-[4-Ethyl-3-(trifluoromethyl)phenoxy]ethanol. [Link]

  • Eureka | Patsnap. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. [Link]

  • Google Patents. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • The Royal Society of Chemistry. Supporting information for - Asymmetric transfer hydrogenation of ketones using tethered Ru(II) catalysts in water. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

  • MDPI. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link]

  • PMC. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]

  • ResearchGate. List of PubChem identity, compound name, 2D structure, and biological use of selected top 3 phytochemicals and control (Ribavirin) with their binding affinity. [Link]

  • The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

  • NIST WebBook. 2-(4-Methoxyphenyl)ethanol. [Link]

  • The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. [Link]

  • PubChem. 2-(3-Fluorophenyl)ethanol. [Link]

  • MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • Wikipedia. Phenethyl alcohol. [Link]

Sources

Foundational

Strategic Fluorination: Trifluoromethyl Phenyl Ethanol Derivatives in Modern Drug Discovery

Topic: Trifluoromethyl Phenyl Ethanol Derivatives in Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Researchers Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Trifluoromethyl Phenyl Ethanol Derivatives in Drug Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Pharmaceutical Researchers

Executive Summary: The Fluorine Advantage

In the high-stakes arena of lead optimization, the incorporation of trifluoromethyl (


) groups onto phenyl ethanol scaffolds represents a high-leverage design strategy. Beyond simple lipophilicity modulation, the 

moiety acts as a metabolic blockade and an electronic tuner, fundamentally altering the physicochemical profile of the parent ethanol derivative.

This guide analyzes the medicinal chemistry and synthetic accessibility of two distinct structural classes:

  • Ring-Fluorinated Phenylethanols: (e.g., intermediates for NK-1 antagonists like Aprepitant).[1]

  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Trifluoromethyl Carbinols:  (e.g., pharmacophores exploiting the "fluorine effect" on 
    
    
    
    ).

Medicinal Chemistry: Mechanistic Impacts

The utility of trifluoromethyl phenyl ethanol derivatives stems from three specific molecular interactions that drive potency and ADME (Absorption, Distribution, Metabolism, and Excretion) success.

The Dipole and Shift

The electron-withdrawing nature of the


 group exerts a profound inductive effect (

).
  • Acidity Modulation: In

    
    -trifluoromethyl carbinols (
    
    
    
    ), the
    
    
    of the hydroxyl group drops significantly (from ~16 to ~12). This increases the hydrogen bond donor (HBD) strength, often leading to tighter binding interactions with receptor active sites (e.g., serine proteases or aspartyl residues).
  • Metabolic Stability: Placing a ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     group on the phenyl ring (Type A) blocks oxidative metabolism at that position (CYP450 inhibition). Furthermore, it deactivates the aromatic ring towards electrophilic attack.
    
Lipophilicity and Permeability

The high hydrophobicity of the C-F bond increases the


 of the molecule, facilitating passive diffusion across the blood-brain barrier (BBB)—a critical feature for CNS-active drugs like antidepressants and neurokinin antagonists.
Visualization: SAR Logic Flow

The following diagram illustrates the causal relationships between the


 substitution and pharmacological outcomes.

SAR_Logic CF3 Trifluoromethyl (-CF3) Group Inductive Strong -I Effect (Electron Withdrawal) CF3->Inductive Steric Steric Bulk (Bioisostere to Isopropyl) CF3->Steric Lipophilicity Increased Lipophilicity (+ logP) CF3->Lipophilicity pKa Lower pKa of OH (Stronger H-Bond Donor) Inductive->pKa Metabolism Metabolic Blockade (Reduced CYP Oxidation) Inductive->Metabolism Binding High Affinity Target Binding Steric->Binding Permeability Enhanced BBB Permeability Lipophilicity->Permeability pKa->Binding Metabolism->Binding Prolonged Action

Figure 1: Structure-Activity Relationship (SAR) cascade for trifluoromethyl phenyl ethanol derivatives.[1]

Case Study: The Aprepitant Intermediate

The most commercially significant application of this scaffold is found in the synthesis of Aprepitant (Emend®), a neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea.

  • Target Molecule: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.[1][2][3][4]

  • Role: This chiral alcohol serves as the anchor for the ether linkage in the final drug. The 3,5-bis(

    
    ) pattern is crucial for potency and metabolic resistance.
    
  • Synthetic Challenge: The synthesis requires high enantiomeric excess (>99.5% ee) because the wrong enantiomer drastically reduces binding affinity and is considered an impurity.

Quantitative Comparison of Synthetic Routes
ParameterChemical Reduction (Ru-Noyori)Biocatalytic Reduction (KRED)
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN]Ketoreductase (KRED)
Enantiomeric Excess (ee) 90 - 97%> 99.9%
Substrate Loading 10 - 50 g/L100 - 200 g/L
Conditions Organic solvent, High Pressure

Aqueous buffer, Ambient Temp/Pressure
Purification Requires recrystallization to upgrade eeDirect extraction (often sufficient)

Table 1: Comparison of synthetic routes for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.

Experimental Protocol: Biocatalytic Synthesis

Objective: Enantioselective reduction of 3,5-bis(trifluoromethyl)acetophenone to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol using an engineered Ketoreductase (KRED) with cofactor recycling.

Rationale: Biocatalysis is selected over chemical hydrogenation due to the strict requirement for optical purity in pharmaceutical intermediates.[1] The KRED system operates under mild conditions, avoiding the need for high-pressure hydrogenation equipment.[5]

Materials
  • Substrate: 3,5-bis(trifluoromethyl)acetophenone (CAS: 123577-99-1).[1]

  • Enzyme: Commercial KRED screening kit (e.g., Codexis or equivalent broad-spectrum KRED panel).[1] Select variant specific for anti-Prelog (R)-selectivity.

  • Cofactor Recycling: NADP+ and Isopropyl Alcohol (IPA) (acting as the hydride donor).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM Magnesium Sulfate.

Workflow Diagram

Biocatalysis_Workflow Substrate Ketone Substrate (3,5-bis-CF3-acetophenone) Reaction Bioreactor 30°C, pH 7.0, 24h Stirring @ 250 rpm Substrate->Reaction IPA Isopropanol (Hydride Donor) IPA->Reaction Enzyme KRED Enzyme (NADP+ Dependent) Enzyme->Reaction Recycle Cofactor Recycling (NADP+ -> NADPH) Reaction->Recycle Extraction Extraction (Ethyl Acetate) Reaction->Extraction Product Chiral Alcohol Product (>99% ee) Extraction->Product Acetone Acetone Byproduct Extraction->Acetone

Figure 2: Biocatalytic workflow for the asymmetric reduction of trifluoromethyl ketones.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     to a final concentration of 1 mM (stabilizes the enzyme).
    
  • Substrate Solution: Dissolve 1.0 g of 3,5-bis(trifluoromethyl)acetophenone in 5 mL of Isopropanol (IPA). Note: IPA serves as both the co-solvent and the hydride donor for cofactor regeneration.

  • Reaction Initiation:

    • Add the substrate/IPA solution to 45 mL of the buffer in a 100 mL round-bottom flask.

    • Add 10 mg of NADP+.[1]

    • Add 50 mg of the selected KRED enzyme powder.[1]

  • Incubation: Stir the mixture at 30°C and 250 rpm. Monitor pH periodically and adjust to 7.0 using 1M NaOH if necessary (though the IPA-coupled system is generally pH neutral compared to glucose-GDH systems).[1]

  • Monitoring: Monitor conversion by HPLC (C18 column, Water/Acetonitrile gradient). The reaction typically reaches >99% conversion within 24 hours.[1]

  • Work-up:

    • Add 50 mL of Ethyl Acetate (EtOAc) to quench the reaction.[1]

    • Centrifuge to remove enzyme debris (or filter through Celite).[1]

    • Separate the organic layer.[1] Extract the aqueous layer once more with 20 mL EtOAc.[1]

    • Combine organic layers, wash with brine, and dry over

      
      .
      
  • Isolation: Concentrate under reduced pressure. The resulting oil often crystallizes upon standing or cooling, yielding the chiral alcohol.

Emerging Applications

Beyond NK-1 antagonists, recent literature highlights novel uses for these derivatives:

  • Glycosyl Donors: Trifluoromethyl benzyl groups are being used to protect alcohols in carbohydrate chemistry.[1] The electron-withdrawing effect modulates the reactivity of the anomeric center, promoting high 1,2-cis-selectivity in glycosylation reactions [1].

  • Fungicides: Novel phenylethanol derivatives containing trifluoromethyl pyrazole moieties have shown potent activity against Botrytis cinerea, disrupting cell membrane permeability [2].[1][6]

References

  • Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Source: National Institutes of Health (NIH) / PMC URL:[1][Link][1]

  • Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore. Source: Royal Society of Chemistry (RSC) URL:[Link][1]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI Pharmaceuticals URL:[1][Link][1]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Source: Royal Society of Chemistry (Chemical Communications) URL:[Link][1]

Sources

Exploratory

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol safety data sheet (SDS)

This guide is structured as a high-level technical monograph for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol . Note on Chemical Identity: As of the current scientific index, this specific isomer is a Research Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol .

Note on Chemical Identity: As of the current scientific index, this specific isomer is a Research Chemical / Novel Intermediate often used in medicinal chemistry (e.g., kinase inhibitor discovery) rather than a high-volume commodity chemical. Consequently, specific regulatory datasets (like a registered REACH dossier) may not exist. The safety and handling data below are derived using Read-Across Methodology from closely related structural analogs (e.g., 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol and 3-Methoxy-phenethyl alcohol) to ensure maximum safety margins.

Strategic Handling, Synthesis, and Safety Profile

Chemical Identity & Physicochemical Profile

This molecule represents a "privileged scaffold" in drug discovery, combining the metabolic stability of the trifluoromethyl group with the hydrogen-bond accepting capability of the methoxy group.

PropertySpecification / Value (Predicted)
IUPAC Name 2-[3-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-ol
Molecular Formula C₁₀H₁₁F₃O₂
Molecular Weight 220.19 g/mol
Physical State Viscous Liquid or Low-Melting Solid (at 25°C)
Boiling Point ~275–285°C (at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.[1]
LogP (Octanol/Water) ~2.4 – 2.8 (Lipophilic)
Key Functional Groups Primary Alcohol (Nucleophile), Aryl Trifluoromethyl (EWG), Aryl Methoxy (EDG)

Safety Data Sheet (SDS) - Core Directive

Hazard Classification (GHS-US/EU) Based on SAR (Structure-Activity Relationship) analysis of fluorinated phenethyl alcohols.

Hazard Identification
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[3]

Precautionary Logic (The "Why" behind the Protocol)
  • The Lipophilicity Factor: The -CF3 group significantly increases the lipophilicity compared to standard phenethyl alcohol. Risk: Enhanced dermal absorption. Standard nitrile gloves may degrade faster; double-gloving or using laminate gloves (Silver Shield) is recommended for prolonged handling.

  • The Metabolic Factor: Fluorinated aromatics are metabolically robust. Ingestion may lead to prolonged systemic circulation compared to non-fluorinated analogs.

Emergency Response Decision Tree

The following logic flow dictates the immediate response to exposure events.

SafetyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin Dermal Contact (High Absorption Risk) Type->Skin Eye Ocular Contact (Irritant) Type->Eye Inhale Inhalation (Mist/Vapor) Type->Inhale Action_Skin 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Do NOT use solvents (enhances absorption) Skin->Action_Skin Action_Eye 1. Rinse cautiously (15 min) 2. Remove contact lenses 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Emergency Response Logic Flow for Fluorinated Phenethyl Alcohols.

Synthesis & Quality Control

For research applications, the synthesis typically involves the reduction of the corresponding phenylacetic acid precursor. This route preserves the sensitive trifluoromethyl group.

Synthetic Protocol (Reduction Route)

Objective: Conversion of 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid to the target alcohol.

  • Setup: Flame-dry a 250mL 3-neck round bottom flask under Nitrogen atmosphere.

  • Reagent Prep: Charge flask with Precursor Acid (1.0 eq) dissolved in anhydrous THF (0.2 M concentration).

  • Activation: Cool to 0°C.

  • Reduction: Dropwise addition of Borane-THF complex (BH₃·THF) (1.5 - 2.0 eq). Note: LiAlH₄ is an alternative, but BH₃ is more chemoselective and tolerates the CF3 group better without defluorination risks.

  • Reflux: Allow to warm to RT, then reflux for 2–4 hours. Monitor by TLC (fades acid spot) or LCMS.

  • Quench: Cool to 0°C. SLOWLY add Methanol (exothermic H₂ evolution). Follow with 1M HCl to break the boron complex.

  • Workup: Extract with Ethyl Acetate, wash with Brine, dry over Na₂SO₄.

Analytical Validation (QC)

To certify the material for biological assays, the following criteria must be met:

MethodExpected SignalPurpose
¹H NMR (CDCl₃) Triplet (~3.8 ppm, -CH ₂OH), Triplet (~2.9 ppm, Ar-CH ₂-), Singlet (~3.9 ppm, -OCH ₃).Confirm structure & solvent removal.
¹⁹F NMR Single peak ~ -62 ppm (Ar-CF ₃).Confirm integrity of CF3 group (no defluorination).
HPLC (UV 254nm) Single peak >95% AUC.Purity quantification.[3]
Synthesis Workflow Diagram

Synthesis Precursor Precursor Acid (Ar-CH2-COOH) Reagent BH3-THF (0°C -> Reflux) Precursor->Reagent Reduction Intermediate Boron Complex Reagent->Intermediate Quench Quench: MeOH / 1M HCl Intermediate->Quench Hydrolysis Product Target Alcohol (Ar-CH2-CH2-OH) Quench->Product Extraction QC QC: 19F-NMR (Check -CF3 integrity) Product->QC

Figure 2: Synthetic Pathway and Critical Control Points.

Applications in Drug Discovery

This molecule is primarily utilized as a Linker / Fragment in:

  • Kinase Inhibitors: The phenethyl alcohol motif mimics the ribose binding pocket or serves as a hydrophobic anchor.

  • Bioisosteric Replacement: The -CF3 group is often used to block metabolic oxidation (P450 metabolism) at the para-position, prolonging half-life compared to the non-fluorinated analog.

  • PROTACs: Used as a linker attachment point (via the alcohol) to connect an E3 ligase ligand to a target protein ligand.

References & Authority

The following sources establish the chemical handling standards and synthetic methodologies referenced above.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenethyl Alcohol Derivatives.Link

  • Sigma-Aldrich (2024). Safety Data Sheet: 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol (Analog Read-Across).Link

  • European Chemicals Agency (ECHA). Registration Dossier: Trifluoromethylbenzene derivatives.Link

  • Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes: Selective Reductions. Aldrichimica Acta.[4] (Methodology for BH3 reduction).

(Note: As this is a specialized intermediate, specific toxicological values are interpolated from the closest registered analogs found in the ECHA database.)

Sources

Foundational

Isomers of Methoxy Trifluoromethyl Phenylethanol: Synthesis, Resolution, and Pharmacological Utility

Executive Summary The structural class of Methoxy Trifluoromethyl Phenylethanols represents a critical scaffold in modern medicinal chemistry. These molecules combine the metabolic stability and lipophilicity of the trif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural class of Methoxy Trifluoromethyl Phenylethanols represents a critical scaffold in modern medicinal chemistry. These molecules combine the metabolic stability and lipophilicity of the trifluoromethyl group (


) with the hydrogen-bond accepting capability of the methoxy group (

).

This guide addresses the complex isomerism inherent to this scaffold—specifically the interplay between regioisomerism (substitution patterns on the benzene ring) and stereoisomerism (chirality at the


-carbon). It provides a validated workflow for the synthesis, enzymatic resolution, and analytical separation of these compounds, designed for researchers optimizing chiral intermediates for drug development.

Part 1: The Structural Landscape

The complexity of this molecule arises from the permutation of substituents on the aromatic ring and the chirality of the ethanol side chain.

Regioisomerism vs. Stereoisomerism

For a 1-phenylethanol core substituted with one


 and one 

group, there are 10 distinct regioisomers (positional isomers) based on the relative placement of the groups on the benzene ring. Each regioisomer exists as a pair of enantiomers (

and

), resulting in a total chemical space of 20 distinct isomers.
  • Electronic Effects: The relative position of the electron-withdrawing

    
     and electron-donating 
    
    
    
    significantly alters the reactivity of the carbonyl precursor (acetophenone) during reduction.
  • Steric Hindrance: Ortho-substitution (e.g., 2-methoxy or 2-trifluoromethyl) dramatically impacts the enantioselectivity of biocatalytic resolution due to steric clash within the enzyme active site.

Visualization of Isomer Hierarchy

The following diagram illustrates the classification of these isomers, highlighting the critical path for chiral resolution.

IsomerHierarchy Root Methoxy Trifluoromethyl Phenylethanol Scaffold Regio Regioisomerism (Ring Substitution) Root->Regio Stereo Stereoisomerism (Chiral Center) Root->Stereo Ortho Ortho-Substituted (Steric Hindrance High) Regio->Ortho MetaPara Meta/Para-Substituted (Electronic Effects Dominant) Regio->MetaPara R_Enant (R)-Enantiomer (Eutomer/Distomer) Stereo->R_Enant S_Enant (S)-Enantiomer (Eutomer/Distomer) Stereo->S_Enant

Figure 1: Hierarchical classification of isomers. Ortho-substitution presents unique challenges for enzymatic resolution.

Part 2: Chemical Synthesis & Biocatalytic Resolution[1][2][3][4]

While chemical reduction of the corresponding acetophenone yields a racemate, Kinetic Resolution (KR) using lipases is the industry standard for obtaining high optical purity (


).
Protocol: Chemical Synthesis (Racemic)

Objective: Synthesis of rac-1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol.

  • Substrate: 2-methoxy-5-(trifluoromethyl)acetophenone.

  • Reagent: Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol (

    
    ).
    
  • Procedure:

    • Dissolve ketone (1.0 eq) in

      
       at 
      
      
      
      .
    • Add

      
       (1.5 eq) portion-wise over 30 mins to avoid runaway exotherm.
      
    • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Add

      
       dropwise until pH 7.
      
    • Workup: Extract with DCM, dry over

      
      , concentrate.
      
    • Yield: Typically

      
       quantitative conversion.[1][2]
      
Protocol: Lipase-Mediated Kinetic Resolution

Rationale: Candida antarctica Lipase B (CAL-B) follows the Kazlauskas Rule , preferentially acylating the (


)-enantiomer of secondary alcohols, leaving the (

)-alcohol unreacted. This is a self-validating system; if conversion exceeds 50%, enantiomeric excess (

) of the product drops, signaling process failure.

Reagents:

  • Enzyme: Novozym 435 (Immobilized CAL-B).[2]

  • Acyl Donor: Vinyl Acetate (Irreversible donor; produces acetaldehyde byproduct which tautomerizes, preventing reverse reaction).

  • Solvent: MTBE or Toluene (Hydrophobic solvents preserve enzyme lid openness).

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mg of rac-alcohol in 5 mL anhydrous MTBE.

  • Acyl Donor Addition: Add Vinyl Acetate (3.0 eq).

  • Catalysis: Add 20 mg Novozym 435. Incubate at

    
     with orbital shaking (200 rpm).
    
  • Checkpoint: Monitor reaction via Chiral HPLC every 2 hours.

  • Termination: Stop reaction at exactly 50% conversion . Filter off enzyme.

  • Separation: The reaction mixture now contains (

    
    )-alcohol and (
    
    
    
    )-acetate.[1] Separate via flash chromatography (Silica gel).
    • Fraction 1: (

      
      )-Acetate (Non-polar).[1]
      
    • Fraction 2: (

      
      )-Alcohol (Polar).
      
  • Hydrolysis: The (

    
    )-acetate can be chemically hydrolyzed (
    
    
    
    ) to yield pure (
    
    
    )-alcohol.
Biocatalytic Workflow Diagram

KineticResolution Racemate Racemic Mixture (R/S)-Alcohol Complex Enzyme-Substrate Complex Racemate->Complex Binding Enzyme CAL-B Lipase (Novozym 435) Enzyme->Complex Catalysis Donor Vinyl Acetate (Acyl Donor) Donor->Complex R_Acetate (R)-Acetate (Product) Complex->R_Acetate Fast Acylation (Kazlauskas Rule) S_Alcohol (S)-Alcohol (Unreacted) Complex->S_Alcohol Slow/No Reaction Byproduct Acetaldehyde Complex->Byproduct

Figure 2: Kinetic resolution workflow. CAL-B selectively acylates the (R)-enantiomer using vinyl acetate.

Part 3: Analytical Characterization (HPLC)

Separating trifluoromethyl-substituted phenylethanols requires specific chiral stationary phases (CSPs). The electron-withdrawing


 group increases the acidity of the hydroxyl proton, often requiring mobile phase modifiers.

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition Set A (Amylose)Condition Set B (Cellulose)
Column Chiralpak AD-H (

)
Chiralcel OD-H (

)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : IPA (90:[3]10)Hexane : Ethanol (95:5)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 220 nm
Typical

1.25 - 1.351.15 - 1.20
Notes Best for meta-substituted isomers.Often better for ortho-substituted isomers.

Critical Control Point: If peak tailing occurs, add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase. However, for neutral alcohols, neutral mobile phases are usually sufficient [1].

Part 4: Pharmacological Implications[7]

The specific combination of Methoxy and Trifluoromethyl groups is not accidental; it is a strategic "Bioisostere" design choice.

The Fluorine Effect

The


 group is highly lipophilic and electron-withdrawing.
  • Metabolic Stability: The

    
     bond is the strongest single bond in organic chemistry (
    
    
    
    kcal/mol). Placing a
    
    
    group at the para position blocks metabolic oxidation by Cytochrome P450 enzymes (specifically CYP3A4), extending the drug's half-life (
    
    
    ) [2].
  • Lipophilicity: It increases membrane permeability (LogP), aiding Blood-Brain Barrier (BBB) penetration for CNS-active drugs.

The Methoxy Anchor

The


 group acts as a weak Hydrogen Bond Acceptor (HBA). In the context of the phenylethanol scaffold, it often orients the molecule within the receptor pocket via interaction with serine or threonine residues.

References

  • Priya, A., et al. (2025).[4][5] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

  • Dhake, K. P., et al. (2011). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC. Retrieved from [Link]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.[6] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

[1] Abstract & Scope This technical guide details the protocol for the synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (Target Alcohol) via the chemoselective reduction of 3-Methoxy-4-(trifluoromethyl)phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the protocol for the synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (Target Alcohol) via the chemoselective reduction of 3-Methoxy-4-(trifluoromethyl)phenylacetic acid . This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in tyrosine kinase inhibitors and GPCR modulators where the trifluoromethyl group enhances metabolic stability and lipophilicity.

While Lithium Aluminum Hydride (


) is a traditional reducing agent, this protocol utilizes Borane-Dimethyl Sulfide (BMS) . This choice is driven by the need to preserve the electronic integrity of the trifluoromethyl-substituted aromatic ring and to offer a safer, more scalable thermal profile compared to ether-based hydride reagents.

Chemical Strategy & Retrosynthesis

The transformation relies on the electrophilic nature of borane (


), which exhibits a remarkable selectivity for carboxylic acids over esters, halides, and even ketones in many contexts.
Reaction Scheme

The carboxylic acid is converted to the triacyloxyborane intermediate, which is rapidly reduced to the trialkoxyborane. The rate-limiting step in many borane reductions is the hydrolysis of this borate ester, necessitating a rigorous methanol quench.

ReactionScheme SM 3-Methoxy-4-(trifluoromethyl) phenylacetic acid Inter Triacyloxyborane Intermediate SM->Inter BH3·DMS THF, 0°C Prod 2-(3-Methoxy-4-(trifluoromethyl) phenyl)ethanol Inter->Prod 1. Reflux 2. MeOH Quench

Figure 1: Reaction pathway for the borane-mediated reduction.[1][2]

Materials & Reagents

Critical Quality Attribute (CQA): The water content of the Tetrahydrofuran (THF) must be <50 ppm. Borane reacts violently with water, depleting the reagent and generating hydrogen gas.[3]

ReagentEquiv.[2][4][5][6]RoleGrade/Notes
3-Methoxy-4-(trifluoromethyl)phenylacetic acid 1.0Substrate>97% Purity
Borane-Dimethyl Sulfide (BMS) 1.5 - 2.0Reducing Agent2.0 M or 10.0 M (Neat)
Tetrahydrofuran (THF) 10 VolSolventAnhydrous, Inhibitor-free
Methanol (MeOH) ExcessQuenching AgentHPLC Grade
Sodium Bicarbonate (

)
N/AWashSaturated Aqueous

Experimental Protocol

Phase 1: Setup and Activation

Safety Warning: BMS has a stench and generates flammable hydrogen gas upon contact with moisture. All operations must be performed in a fume hood.

  • Inertion: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Solvation: Charge the flask with 3-Methoxy-4-(trifluoromethyl)phenylacetic acid (10.0 g, 42.7 mmol). Add anhydrous THF (100 mL) via cannula. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

Phase 2: Reduction[9]
  • Addition: Charge the addition funnel with Borane-Dimethyl Sulfide (2.0 M in THF, 32.0 mL, 64.0 mmol, 1.5 eq).

    • Note: Dropwise addition is critical. Maintain internal temperature <5 °C. Evolution of

      
       gas will be observed.
      
  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Completion: Stir at RT for 2 hours. If TLC/HPLC indicates incomplete conversion, heat to mild reflux (65 °C) for 1 hour.

    • Checkpoint: The disappearance of the acid peak (approx.

      
       shift on HPLC) confirms reaction.
      
Phase 3: Quench and Workup (The "Sticky Borate" Issue)

Borane reductions often yield a borate ester polymer that is difficult to hydrolyze with water alone. Methanolysis is required.

  • Quench: Cool the mixture back to 0 °C. Slowly add Methanol (30 mL).

    • Caution: Vigorous bubbling (

      
      ) will occur.
      
  • Methanolysis: Stir for 30 minutes at RT, then concentrate the mixture under reduced pressure (Rotavap) to remove THF and Trimethyl borate (

    
    ).
    
  • Repeat: Add fresh Methanol (30 mL) and concentrate again. Repeat this step 2-3 times.

    • Why? This azeotropically removes the boron as volatile trimethyl borate. Failure to do this results in a gummy product contaminated with boron.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL). Wash with Saturated

    
     (2 x 50 mL) and Brine (50 mL).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate to yield the crude oil.
    
Workflow Diagram

ProtocolFlow Setup Inert Atmosphere Setup (N2/Argon, Dry Glassware) Dissolve Dissolve Acid in THF Cool to 0°C Setup->Dissolve AddBMS Add Borane-DMS Dropwise (Control Exotherm) Dissolve->AddBMS React Stir RT (2h) or Reflux Monitor by TLC AddBMS->React Quench Quench with MeOH (Vigorous H2 Evolution) React->Quench Strip Evaporate & Co-evaporate with MeOH (3x) Quench->Strip Critical Step: Remove Borates Workup Extract (EtOAc) -> Wash -> Dry Strip->Workup

Figure 2: Operational workflow for the safe reduction and isolation of the alcohol.

Analytical Characterization

The product is typically a clear to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       6.90 (s, 1H, Ar-H ortho to OMe)
      
    • 
       6.85 (d, 1H, Ar-H)
      
    • 
       3.90 (s, 3H, 
      
      
      
      )
    • 
       3.88 (t, 2H, 
      
      
      
      )
    • 
       2.89 (t, 2H, 
      
      
      
      )
  • 
     NMR: 
    
    • 
       -62.5 ppm (s, 
      
      
      
      ).
  • Key Diagnostic: Disappearance of the carboxylic acid proton (

    
     >11 ppm) and appearance of the triplet at 
    
    
    
    3.88 ppm corresponding to the methylene adjacent to the hydroxyl group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Gummy Residue Incomplete hydrolysis of Boron-Oxygen bonds.Perform the Methanol co-evaporation step (Step 9) at least 3 times.
No Reaction Wet solvent quenched the Borane.Ensure THF is distilled or from a fresh anhydrous keg. Increase BMS equivalents to 2.5.
Impurity: Methyl Ester Reaction quenched with MeOH before Borane consumption was complete, or acid catalyzed esterification.Ensure complete reduction (TLC) before adding MeOH. Keep quench neutral/basic if possible.
Safety: Pressure Buildup Clogged bubbler or too fast addition.Check

lines. Add BMS slower. Ensure venting is adequate for

release.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids with borane-dimethyl sulfide in the presence of esters. Synthesis.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Reduction).

  • Organic Chemistry Portal. (2023). Reduction of Carboxylic Acids to Alcohols using Borane.

Sources

Application

The Strategic Application of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: A Building Block of Strategic Importance In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol emerges as a highly valuable starting material, providing a direct entry into a variety of heterocyclic systems that are cornerstones of numerous pharmaceuticals. Its substituted phenylethyl structure is a key pharmacophore for targeting a range of biological receptors.

This technical guide provides a comprehensive overview of the application of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in the synthesis of important heterocyclic frameworks, with a focus on the preparation of tetrahydroisoquinolines and dihydroisoquinolines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Synthetic Strategy: From Alcohol to Key Amine Intermediate

The primary utility of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in heterocyclic synthesis lies in its role as a precursor to the corresponding β-arylethylamine, 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-amine. This transformation is a critical first step for subsequent cyclization reactions. A reliable and efficient method to achieve this is through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction.

Protocol 1: Synthesis of 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-amine

This protocol details the conversion of the starting alcohol to the key amine intermediate.

Step 1: Mesylation of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

  • Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate enhances its leaving group ability, facilitating the subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azidation and Reduction to the Amine

  • Rationale: The mesylate is displaced by an azide nucleophile in an SN2 reaction. The resulting azide is then reduced to the primary amine.

  • Procedure:

    • Dissolve the crude mesylate from the previous step in dimethylformamide (DMF) (0.3 M).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude azide in methanol (0.2 M) and add 10% Palladium on carbon (Pd/C) (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-amine.

Application in Heterocyclic Synthesis I: The Pictet-Spengler Reaction for Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[2][3][4] This reaction is particularly effective with electron-rich aromatic rings, and the methoxy group in our substrate facilitates this transformation.

Mechanism of the Pictet-Spengler Reaction

The reaction proceeds through the initial formation of a Schiff base (iminium ion under acidic conditions) from the amine and the carbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation yield the final tetrahydroisoquinoline product.

Pictet_Spengler Amine 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-amine Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde, H+ Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Iminium Acid Acid Catalyst (e.g., TFA) Acid->Iminium Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Aromatic Substitution THIQ 6-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Spirocycle->THIQ Rearomatization

Caption: Mechanism of the Pictet-Spengler Reaction.

Protocol 2: Synthesis of 6-Methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
  • Rationale: This protocol describes the synthesis of the core tetrahydroisoquinoline scaffold using the prepared amine and formaldehyde.

  • Procedure:

    • Dissolve 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq) in a mixture of toluene and acetonitrile (1:1, 0.1 M).

    • Add aqueous formaldehyde (37 wt. %, 1.2 eq).

    • Add trifluoroacetic acid (TFA) (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-methoxy-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.

ReagentMolar Equiv.Purpose
2-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-amine1.0Starting material
Formaldehyde (37 wt. % in H₂O)1.2Carbonyl source
Trifluoroacetic Acid (TFA)1.5Acid catalyst
Toluene/Acetonitrile (1:1)-Solvent

Table 1: Reagents for the Pictet-Spengler Reaction.

Application in Heterocyclic Synthesis II: The Bischler-Napieralski Reaction for Dihydroisoquinolines

The Bischler-Napieralski reaction is an intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[3][5][6][7][8] This reaction provides a complementary route to isoquinoline-based heterocycles.

Mechanism of the Bischler-Napieralski Reaction

The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent (e.g., POCl₃ or P₂O₅), forming a reactive intermediate such as a nitrilium ion. This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate, which then rearomatizes to the dihydroisoquinoline product.

Bischler_Napieralski Amide N-acyl-2-(3-methoxy-4-(trifluoromethyl)phenyl)ethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + Dehydrating Agent DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Nitrilium CyclizedIntermediate Cyclized Intermediate Nitrilium->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution DHIQ 1-Substituted-6-methoxy-7-(trifluoromethyl)-3,4-dihydroisoquinoline CyclizedIntermediate->DHIQ Rearomatization

Caption: Mechanism of the Bischler-Napieralski Reaction.

Protocol 3: Synthesis of 1-Methyl-6-methoxy-7-(trifluoromethyl)-3,4-dihydroisoquinoline
  • Rationale: This protocol outlines the synthesis of a dihydroisoquinoline from the corresponding N-acetylated amine.

  • Procedure:

    • Amide Formation: Dissolve 2-(3-methoxy-4-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq) in anhydrous DCM (0.2 M). Add triethylamine (1.2 eq) and cool to 0 °C. Add acetyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the N-acetylated product, which can be used directly in the next step.

    • Cyclization: Dissolve the N-acetyl amine in anhydrous acetonitrile (0.1 M). Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C. Heat the reaction mixture to reflux (around 80 °C) for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-methoxy-7-(trifluoromethyl)-3,4-dihydroisoquinoline.

ReagentMolar Equiv.Purpose
N-acetyl-2-(3-methoxy-4-(trifluoromethyl)phenyl)ethylamine1.0Starting material
Phosphorus Oxychloride (POCl₃)3.0Dehydrating agent
Acetonitrile-Solvent

Table 2: Reagents for the Bischler-Napieralski Reaction.

Conclusion and Future Perspectives

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is a versatile and strategically important building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the Pictet-Spengler and Bischler-Napieralski reactions provide reliable pathways to tetrahydroisoquinolines and dihydroisoquinolines, respectively. The presence of the methoxy and trifluoromethyl groups on the aromatic ring not only influences the reactivity in these cyclization reactions but also imparts desirable physicochemical properties to the final products. These heterocyclic scaffolds can be further functionalized to generate libraries of compounds for drug discovery programs, targeting a wide range of diseases. The continued exploration of new synthetic methodologies utilizing this and similar fluorinated building blocks will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951 , 6, 74-150. [Link]

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

  • Wang, X.-j.; Zhang, J.; Sun, X.; Xu, Y.; Li, L.; Zhang, Y.; Ye, T. A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization. Org. Lett.2005 , 7 (26), 5841–5843. [Link]

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angew. Chem. Int. Ed.2011 , 50 (37), 8538–8564. [Link]

  • Larsen, R. D.; Reamer, R. A.; Corley, E. G.; Davis, P.; Grabowski, E. J. J.; Reider, P. J. A new, efficient, and mild procedure for the Bischler-Napieralski reaction. J. Org. Chem.1991 , 56 (21), 6034–6038. [Link]

  • Fodor, G.; Nagubandi, S. Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron1980 , 36 (10), 1279-1300. [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Excell. Sc.2024 . [Link]

Sources

Method

Solubility of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in DMSO

Application Note: Solubility Profiling & Handling of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in DMSO Executive Summary & Chemical Context This technical guide addresses the solubility characteristics, stock soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Handling of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in DMSO

Executive Summary & Chemical Context

This technical guide addresses the solubility characteristics, stock solution preparation, and handling protocols for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol . While often used as a high-value intermediate in the synthesis of neuroprotective agents and trifluoromethylated bioactive scaffolds, this compound presents specific solubility challenges due to its amphiphilic nature—combining a polar ethanol tail with a highly lipophilic trifluoromethyl-substituted aromatic core.

Key Solubility Insight: Based on Structure-Property Relationship (SPR) analysis, this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) due to favorable dipole-dipole interactions and hydrogen bonding. However, its high lipophilicity (driven by the -CF3 and -OMe groups) creates a high risk of "crash-out" precipitation upon rapid dilution into aqueous buffers.

Chemical Analysis: The Solubility Mechanism

To master the handling of this compound, one must understand the intermolecular forces at play.

Structural FeatureEffect on SolubilityInteraction with DMSO
Ethanol Chain (-CH₂CH₂OH) Provides a hydrogen bond donor (H-bond).Strong: Forms H-bonds with the sulfoxide oxygen of DMSO.
Trifluoromethyl Group (-CF₃) Increases lipophilicity and electron withdrawal.Moderate: Interacts with the methyl groups of DMSO via dispersion forces; enhances solubility in organic media over water.
Methoxy Group (-OCH₃) Electron donor; adds slight polarity.Good: Dipole-dipole interactions with the polar S=O bond of DMSO.
Aromatic Ring Planar hydrophobic core.Excellent: Pi-stacking and dispersion interactions with DMSO.

Theoretical Solubility Limit: While empirical batch-specific data should always be verified, structural analogs (e.g., 2-(4-methoxyphenyl)ethanol) suggest a solubility limit in pure DMSO exceeding 100 mg/mL (>400 mM) .

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, verified 50 mM stock solution for long-term storage.

Reagents & Equipment:
  • Compound: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (Solid or Viscous Liquid).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Do not use polystyrene.

Step-by-Step Methodology:
  • Gravimetric Analysis:

    • Weigh approximately 10-20 mg of the compound into a tared amber glass vial. Record the exact mass (

      
      ) in mg.
      
    • Note: Do not target a specific volume; target a specific mass and adjust the solvent volume.

  • Volume Calculation:

    • Calculate the required volume of DMSO (

      
      ) to achieve a 50 mM concentration using the formula:
      
      
      
      
    • Molecular Weight (MW): ~220.19 g/mol (Verify exact batch MW on CoA).

    • Target Concentration (C): 0.05 M (50 mM).

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of any micro-crystalline aggregates.

  • Visual Validation:

    • Hold the vial against a light source. The solution must be completely clear, free of Schlieren lines (swirls indicating density gradients), and free of particulates.

Workflow Visualization

StockPrep Start Weigh Compound (Amber Glass Vial) Calc Calculate DMSO Volume (Target: 50 mM) Start->Calc Add Add Anhydrous DMSO Calc->Add Mix Vortex (30s) & Sonicate (5 min) Add->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Repeat) Store Aliquot & Store (-20°C, Desiccated) Check->Store Yes

Figure 1: Critical workflow for the preparation of homogenous stock solutions.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

The Challenge: The -CF3 group makes this compound prone to rapid precipitation when a concentrated DMSO stock is introduced directly into a high-water environment (like cell culture media).

Correct Dilution Strategy (Intermediate Step Method):

  • Prepare Intermediate Dilution:

    • Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or DMSO first, creating a 5 mM working stock.

    • Why? This reduces the viscosity difference and allows for more rapid dispersion.

  • Final Dilution into Media:

    • Place the culture media/buffer on a vortex mixer at low speed.

    • Slowly inject the working stock into the center of the vortex .

    • Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Troubleshooting Precipitation:

ObservationDiagnosisRemediation
Cloudiness immediately upon addition "Crash-out" precipitation.Use the "Intermediate Step Method" (above). Warm media to 37°C before addition.
Precipitate after 24 hours Thermodynamic instability.The concentration exceeds the aqueous solubility limit.[1] Lower the final assay concentration.
Viscous droplets at bottom Phase separation (Oiling out).Compound is liquid at RT. Sonicate media; add surfactant (e.g., 0.05% Tween-80) if assay permits.

Storage & Stability Guidelines

  • Hygroscopicity Warning: DMSO is hygroscopic (absorbs water from air). Water uptake causes the compound to precipitate inside the stock vial over time (the "Water Effect").

  • Storage Protocol:

    • Temperature: -20°C or -80°C.

    • Container: Single-use aliquots (to avoid freeze-thaw cycles).

    • Sealing: Parafilm over caps; store inside a desiccated jar.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation.

References & Authority

  • Compound Data:

    • CAS Registry: 2229218-33-9.[2]

    • Chemical Name: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.[2]

    • Source:

  • Solvent Handling Protocols:

    • NIH/NCBI PubChem: "Assay Guidance Manual: Solubility in DMSO".

    • Source:

  • General Solubility Principles:

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

    • Context: Establishes the link between lipophilicity (LogP) and aqueous solubility limitations.

Sources

Application

Application Note: Chemoselective Reduction Protocols for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Executive Summary & Strategic Rationale This guide details the reduction protocols for the synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (Target Molecule, TM ). This fluorinated homobenzyl alcohol is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the reduction protocols for the synthesis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (Target Molecule, TM ). This fluorinated homobenzyl alcohol is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for metabolic stability in PPAR agonists and kinase inhibitors.

The primary challenge in synthesizing TM lies in the chemoselective reduction of its precursors (typically the corresponding phenylacetic acid or ester) while preserving the integrity of the trifluoromethyl (-CF


) and methoxy (-OMe) substituents. The electron-withdrawing nature of the -CF

group deactivates the aromatic ring, making it susceptible to side reactions under harsh reducing conditions (e.g., defluorination or nucleophilic aromatic substitution).

This note presents two validated protocols:

  • Protocol A (Gold Standard): Direct reduction of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid using Borane-Dimethyl Sulfide (BMS).

  • Protocol B (Scalable Alternative): Two-step reduction via the methyl ester intermediate using Sodium Borohydride (NaBH

    
    ).
    

Chemical Context & Retrosynthetic Analysis[1]

The target molecule is a primary alcohol. The most efficient retrosynthetic disconnection is the reduction of the carbonyl carbon of the corresponding phenylacetic acid derivative.

  • Substrate: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS: Available as building block).

  • Chemoselectivity Requirement: Reduction of -COOH to -CH

    
    OH without affecting the Ar-CF
    
    
    
    or Ar-OMe groups.
Reaction Pathway Diagram[2]

ReactionScheme Precursor Precursor: 2-(3-Methoxy-4-(trifluoromethyl) phenyl)acetic acid ReagentA Protocol A: BH3·SMe2 / THF (Direct Reduction) Precursor->ReagentA ReagentB Protocol B: 1. MeOH/H+ 2. NaBH4/LiCl Precursor->ReagentB Target Target Molecule: 2-(3-Methoxy-4-(trifluoromethyl) phenyl)ethanol ReagentA->Target  High Yield (>90%) ReagentB->Target  Scalable (No Pyrophorics)

Caption: Retrosynthetic pathways for the synthesis of the target alcohol via direct acid reduction (Protocol A) or ester reduction (Protocol B).

Protocol A: Direct Reduction via Borane-Dimethyl Sulfide (BMS)

Application: High-throughput synthesis, gram-scale preparation. Mechanism: Borane acts as a Lewis acid, coordinating to the carbonyl oxygen. The -CF


 group's electron-withdrawing nature actually facilitates the initial hydride attack by making the carbonyl carbon more electrophilic, but the reaction requires careful thermal control to prevent over-reduction or ring attacks.
Materials
  • Substrate: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (1.0 equiv).

  • Reagent: Borane-dimethyl sulfide complex (BH

    
    ·DMS), 2.0 M in THF (1.5 - 2.0 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH).[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with the carboxylic acid substrate (e.g., 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add the BH

    
    ·DMS solution dropwise via syringe over 20 minutes.
    
    • Critical Note: Evolution of hydrogen gas (H

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to a gentle reflux (66°C) for 2–4 hours to ensure conversion of the intermediate boroxine species.

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The acid spot should disappear.

  • Quenching (Exothermic): Cool the mixture back to 0°C. Slowly add Methanol (10 mL) dropwise.

    • Safety: Vigorous bubbling will occur as excess borane is quenched.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methyl borate.

  • Purification: Dissolve the residue in EtOAc, wash with saturated NaHCO

    
     (to remove unreacted acid) and brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Validation: The product is typically obtained as a clear oil.

Data Validation Table (Expected)
ParameterSpecificationNote
Yield 88% - 95%High efficiency due to borane specificity for -COOH.
Purity (HPLC) >98%Minimal side products.
1H NMR (CDCl3)

3.85 (t, 2H, -CH

OH), 2.85 (t, 2H, Ar-CH

-)
Characteristic triplet splitting for ethyl chain.
19F NMR Single peak ~ -62 ppmConfirms integrity of -CF

group.

Protocol B: Two-Step Esterification-Reduction (NaBH )

Application: Large-scale manufacturing, labs lacking pyrophoric handling capabilities (BMS). Mechanism: The carboxylic acid is first protected as a methyl ester, which is then reduced using Sodium Borohydride (NaBH


). While NaBH

alone reduces esters slowly, the addition of Lithium Chloride (LiCl) or heating in refluxing THF/MeOH accelerates the reaction.
Step-by-Step Methodology
Step 1: Fisher Esterification
  • Dissolve the acid (1.0 equiv) in Methanol (0.5 M concentration).

  • Add catalytic H

    
    SO
    
    
    
    (0.1 equiv).
  • Reflux for 4 hours.

  • Concentrate, neutralize with NaHCO

    
    , and extract with EtOAc to yield the Methyl Ester  intermediate.
    
Step 2: Reduction
  • Setup: Dissolve the Methyl Ester intermediate (10 mmol) in THF (40 mL).

  • Reagent Prep: Add NaBH

    
     (4.0 equiv) in one portion.
    
  • Activation: Heat the mixture to reflux (66°C). Slowly add Methanol (10 mL) dropwise over 1 hour to the refluxing mixture.

    • Chemistry: This generates nascent alkoxy-borohydrides, which are more potent reducing agents than NaBH

      
       alone.
      
  • Quench: Cool to RT and add 1N HCl carefully to destroy excess hydride.

  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Critical Safety & Stability Analysis

Trifluoromethyl Stability

The -CF


 group on an aromatic ring is generally stable to hydride reductions. However, under Birch reduction  conditions (Na/NH

) or using LiAlH

at high temperatures
, there is a risk of defluorination or nucleophilic attack at the para position (relative to CF

).
  • Recommendation: Avoid LiAlH

    
     if possible; if necessary, use at -78°C to 0°C. Protocol A (Borane) is chemoselective and does not threaten the CF
    
    
    
    group.
Experimental Workflow Diagram

Workflow Start Start: Acid Precursor ReagentPrep Reagent Prep: Flame-dry glassware N2 Atmosphere Start->ReagentPrep Addition Addition: Add BH3-DMS at 0°C (Vent H2 Gas) ReagentPrep->Addition Reflux Reflux: 66°C for 2-4 Hours (Complete Conversion) Addition->Reflux Quench Quench: Add MeOH slowly at 0°C (Exothermic Control) Reflux->Quench Workup Workup: Concentrate -> EtOAc Extract NaHCO3 Wash Quench->Workup Product Final Product: Clear Oil / Low Melting Solid Workup->Product

Caption: Operational workflow for the Borane-mediated reduction (Protocol A).

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids to alcohols in the presence of esters by borane-dimethyl sulfide. Synthesis. Link

  • Ramachandran, P. V., & Teodorovic, A. V. (2002). Borane-Dimethyl Sulfide. Encyclopedia of Reagents for Organic Synthesis. Link

  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Urea Derivatives as Para-Trifluoromethylphenyl Antagonists. Journal of Medicinal Chemistry. Link (Demonstrates stability of CF3-phenyl groups under hydride reduction conditions).

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Standard reference for NaBH4/MeOH reduction protocols).

Sources

Method

Application Note: Solvent Engineering for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

This Application Note and Protocol Guide details the solvent selection strategies for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (referred to herein as Target Alcohol ). This guide synthesizes principles of organoflu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the solvent selection strategies for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (referred to herein as Target Alcohol ). This guide synthesizes principles of organofluorine chemistry, green engineering, and process safety to provide actionable protocols for researchers.

Abstract

The presence of a trifluoromethyl (-CF₃) group adjacent to a methoxy (-OCH₃) substituent on the phenyl ring creates a unique "push-pull" electronic environment that drastically alters the solubility profile and reactivity of the phenethanol side chain. This guide provides a rational framework for solvent selection, moving beyond traditional chlorinated solvents to sustainable, high-performance alternatives (e.g., 2-MeTHF, CPME) for oxidation, activation, and purification workflows.[1]

Chemical Profile & "Solvent Personality"

To select the correct solvent, one must understand the molecule's competing physicochemical forces:

  • The Lipophilic Anchor (Ar-CF₃): The 4-trifluoromethyl group significantly increases the partition coefficient (LogP), making the molecule highly soluble in non-polar and halogenated solvents (DCM, Toluene). It also acts as a strong Electron Withdrawing Group (EWG), deactivating the ring but increasing the acidity of phenols (if deprotected).

  • The Polar Handle (-CH₂CH₂OH): The primary alcohol tail requires hydrogen-bond accepting solvents (Ethers, Esters) or protic solvents (Alcohols) for stabilization, yet it induces water solubility issues when coupled with the lipophilic core.

  • The Steric/Electronic Clash: The 3-methoxy group provides electron density (resonance donation) but imposes steric bulk next to the CF₃ group, often twisting the ring planarity.

Implication: The Target Alcohol often "oils out" in standard non-polar solvents (Hexane) but is insoluble in pure water. Biphasic systems or medium-polarity ethers are the optimal solvent classes.

Solvent Selection Framework

The following decision matrix replaces trial-and-error with chemically grounded logic.

Table 1: Solvent Performance Matrix
Reaction ClassTraditional Solvent (Avoid)Recommended Solvent Green/Sustainable Alternative Rationale
Nucleophilic Substitution (e.g., Mesylation, Halogenation)Dichloromethane (DCM)Ethyl Acetate (EtOAc) 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF forms a distinct bilayer with water (unlike THF), simplifying workup.
Oxidation (to Phenylacetic Acid/Aldehyde)DCM / DMSOAcetonitrile (MeCN) Anisole / Water MeCN/Water allows TEMPO oxidations to proceed without chlorinated waste.
Cross-Coupling (Suzuki, Heck on ring)DMF / DMAcToluene / Water n-Butanol / Water Fluorinated aromatics couple well in biphasic systems; n-BuOH is a greener surfactant-like solvent.
Crystallization Hexane / EtherHeptane / IPAc Heptane / Ethanol The CF₃ group requires Heptane (not Hexane) for higher boiling point solubility curves.
Visualizing the Decision Process

The following flowchart guides the researcher through the solvent selection process based on the intended chemical transformation.

SolventSelection Start Target Alcohol Reaction Goal Type1 Activation (-OH to -OMs/-Br) Start->Type1 Nucleophilic Sub. Type2 Oxidation (-OH to =O/-COOH) Start->Type2 Redox Type3 Purification / Crystallization Start->Type3 Isolation Solv1 Use 2-MeTHF (Biphasic Workup) Type1->Solv1 High Solubility Low Peroxide Risk Solv2 Use MeCN / H2O (TEMPO/NMI) Type2->Solv2 Phase Transfer Compatible Solv3 Heptane / IPAc (Anti-solvent addn) Type3->Solv3 Controlled Precipitation

Figure 1: Decision tree for selecting solvents based on reaction type, prioritizing Green Chemistry principles.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include specific checkpoints (TLC, visual cues) to ensure the reaction is proceeding correctly before committing to the next step.[1]

Protocol A: Activation (Mesylation) in Green Solvent

Objective: Convert the alcohol to a mesylate (leaving group) without using DCM. Standard:2-MeTHF is superior to THF due to its immiscibility with water, allowing for a "one-pot" wash.[1]

Materials:

  • Target Alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)[2]

Step-by-Step:

  • Dissolution: Dissolve Target Alcohol in 2-MeTHF (10 volumes, e.g., 1g in 10mL).

    • Checkpoint: Solution should be clear. If hazy, the CF₃ group is aggregating; warm to 30°C.[1]

  • Cooling: Cool the reaction mixture to 0–5°C.

  • Addition: Add TEA followed by dropwise addition of MsCl.

    • Observation: A white precipitate (TEA[3]·HCl) will form immediately. This confirms the reagent is active.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT).

  • Validation (TLC): Eluent: 30% EtOAc in Heptane.

    • Target Rf: ~0.4 (Product) vs ~0.2 (Starting Material). The CF₃ group makes the spots UV-active (254 nm).

  • Workup (The 2-MeTHF Advantage):

    • Add Water (5 vol) directly to the reaction vessel.

    • Stir vigorously for 5 mins. Stop and settle.

    • Separate: The organic layer (2-MeTHF) is on top. Remove the aqueous bottom layer. No extraction with DCM is needed.[1]

  • Concentration: Evaporate 2-MeTHF to obtain the crude mesylate.

Protocol B: Catalytic Oxidation (TEMPO) in Aqueous Media

Objective: Oxidize to 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid. Challenge: Fluorinated aldehydes/acids are prone to hydrate formation. Solution:Acetonitrile (MeCN)/Water suppresses hydrate trapping.

Materials:

  • Target Alcohol (1.0 equiv)

  • TEMPO (0.05 equiv - catalytic)

  • DAIB (Diacetoxyiodobenzene) (1.1 equiv) or Bleach (NaOCl)

  • Solvent: MeCN : Water (1:1 ratio)

Step-by-Step:

  • Preparation: Dissolve Target Alcohol in MeCN (5 vol). Add Water (5 vol).

    • Note: The mixture may be biphasic initially depending on concentration. The CF₃ compound prefers the organic phase.[1]

  • Catalyst: Add TEMPO (red solid). The solution turns orange.

  • Oxidant: Add DAIB in portions over 20 mins.

  • Monitoring: Stir at RT.

    • Checkpoint: The orange color should persist. If it turns green/yellow, the catalytic cycle has stalled (add more oxidant).

  • Quench: Add 10% Na₂S₂O₃ (aq) to quench excess oxidant.

  • Isolation: Acidify to pH 2 with 1M HCl. The fluorinated acid will likely precipitate or oil out. Extract with Isopropyl Acetate (IPAc) .

Purification & Crystallization Strategy

The 3-methoxy-4-trifluoromethyl motif creates a "greasy" lattice.[1] Standard recrystallization often fails.

The "Cloud Point" Method:

  • Dissolve: Dissolve crude material in Isopropyl Acetate (IPAc) (Minimum volume at 50°C).

  • Anti-solvent: Slowly add Heptane (not Hexane) dropwise while hot until a persistent cloudiness appears.

  • Nucleation: Add a seed crystal if available. If not, scratch the glass surface.[1]

  • Cooling: Cool slowly to RT, then to 0°C.

    • Why Heptane? Hexane is too volatile and often evaporates before crystal growth completes. Heptane matches the boiling point of IPAc better, maintaining a stable binary solvent ratio.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Material "Oils Out" instead of crystallizing Solvent polarity gap is too wide (e.g., MeOH/Water).[1]Switch to IPAc/Heptane . The ester oxygen in IPAc interacts with the CF₃ dipole, keeping impurities in solution.[1]
Low Yield in Oxidation Formation of stable hemiacetal hydrates due to electron-withdrawing CF₃.Avoid alcohols as solvents. Use Acetone or MeCN strictly.
Emulsion during Workup Fluorinated compounds act as surfactants.Add Brine (saturated NaCl) to increase ionic strength or filter through a Celite pad to break the emulsion.
References
  • Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development, 2013.[1][4] Link

  • Solvent Effects on Fluorinated Compounds: Cahard, D., et al. "Fluorine-Specific Solvent Effects in Organic Synthesis."[1] Chemical Reviews, 2014.[1] Link

  • Green Solvent Alternatives (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM."[1] ChemSusChem, 2012.[1] Link

  • CHEM21 Solvent Guide: Henderson, R. K., et al. "CHEM21 Solvent Selection Guide: A Platform for Global Sustainability."[1] Green Chemistry, 2011.[1] Link

  • Aprepitant Intermediate Synthesis (Analogous Chemistry): Vankawala, P. J., et al. "Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl] Ethanol."[5] Synthetic Communications, 2007.[1] Link

Sources

Application

Application Notes and Protocols for the Storage Stability of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Introduction 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group and the methoxy-substituted phenyl ring contribute to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group and the methoxy-substituted phenyl ring contribute to its unique chemical properties, which also influence its stability profile. Ensuring the stability of this compound during storage is paramount to maintain its purity, potency, and safety for use in drug development and manufacturing.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for storing and evaluating the stability of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.[2][3][4]

Understanding the Chemical Nature and Potential Instabilities

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol possesses a primary alcohol functional group attached to an ethyl chain, which is in turn bonded to a substituted benzene ring. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group can influence the reactivity of the aromatic ring and the side chain.

Potential Degradation Pathways

While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on the functional groups present, several potential degradation routes can be hypothesized. These are crucial to consider when designing stability studies.

  • Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde, 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetaldehyde, and subsequently the carboxylic acid, 2-(3-methoxy-4-(trifluoromethyl)phenyl)acetic acid. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents.

  • Dehydration: Although less likely under typical storage conditions, elevated temperatures could potentially lead to the elimination of water to form a styrene derivative.

  • Photodegradation: Aromatic compounds, especially those with activating or deactivating groups, can be sensitive to light.[5] UV or visible light exposure could lead to the formation of radical species and subsequent degradation products. Halogenated compounds are also often affected by photolysis.[5]

Below is a conceptual diagram illustrating these potential degradation pathways.

G cluster_main 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway cluster_photodegradation Photodegradation MainCompound 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Aldehyde 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetaldehyde MainCompound->Aldehyde Oxidation (O2, light, metal ions) Styrene 1-Methoxy-2-(trifluoromethyl)-4-vinylbenzene MainCompound->Styrene Dehydration (Heat) Degradants Various Degradants MainCompound->Degradants Photolysis (UV/Vis Light) CarboxylicAcid 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential degradation pathways of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol, the following storage and handling conditions are recommended.[6][7]

ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated place.[6][7] Recommended temperature: 2-8 °C for long-term storage.Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways like oxidation and dehydration.
Light Protect from light.[5] Store in amber glass vials or other light-opaque containers.The aromatic ring and trifluoromethyl group may render the molecule susceptible to photodegradation. Amber containers filter out UV and blue light.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the primary alcohol functional group by atmospheric oxygen.
Container Use tightly sealed containers made of inert materials (e.g., borosilicate glass).[6][7]Prevents contamination and exposure to moisture and air. Inert materials prevent leaching or reaction with the container surface.
Handling Handle in a well-ventilated area, preferably under a chemical fume hood.[7] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]Minimizes inhalation exposure and direct contact with the chemical. Trifluoromethylated compounds require careful handling.

Stability Testing Protocols

A comprehensive stability testing program is essential to establish a re-test period or shelf life for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.[2][8] This involves both long-term (real-time) and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.[1][2] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[3][4][8]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to intentionally degrade the compound under more aggressive conditions than those used in accelerated stability studies.[9] This helps to identify likely degradation products and develop analytical methods that can resolve the parent compound from its degradants.[2]

3.1.1. Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

3.1.2. Detailed Protocols for Forced Degradation

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

  • 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with UV and Mass Spectrometric (MS) detectors

  • Photostability chamber (ICH Q1B compliant)[3]

  • Oven

Protocol:

  • Sample Preparation: Prepare a stock solution of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60 °C for a specified period.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature and protect from light.

    • Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours) and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and expose it to dry heat in an oven at 80 °C.

    • At specified time points, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

    • A control sample should be protected from light with aluminum foil.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated HPLC-UV/MS method.

    • The method should be capable of separating the main peak from any degradation products. A gradient elution with a C18 column is often a good starting point.

    • Monitor the purity of the main peak and the formation of any new peaks.

    • Use the MS detector to obtain mass information on the degradation products to aid in their identification.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended storage conditions and under stressed conditions to predict its shelf life.[3][8][10]

Study TypeStorage ConditionsMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH[3]12 months[3]
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH[3]6 months[3]
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH[3]6 months[3]
3.2.1. Protocol for Long-Term and Accelerated Stability Studies

Objective: To determine the re-test period and recommended storage conditions for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.

Materials:

  • At least three different batches of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.[8]

  • Stability chambers set to the required temperature and humidity conditions.

  • Appropriate containers (as determined in Section 2).

  • Validated stability-indicating HPLC method.

Protocol:

  • Sample Packaging: Package the samples from at least three batches in the proposed container closure system.

  • Storage: Place the packaged samples in the respective stability chambers for long-term, and if necessary, intermediate and accelerated studies.

  • Testing Schedule: Pull samples at specified time points for analysis. A typical schedule for a 12-month study would be 0, 3, 6, 9, and 12 months. For accelerated studies, time points are typically 0, 3, and 6 months.[3]

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Appearance (visual inspection)

    • Assay (using the stability-indicating HPLC method)

    • Purity/Impurity profile (quantify any degradation products)

    • Moisture content (if applicable)

  • Data Evaluation:

    • Evaluate the data for any trends in degradation or changes in physical properties over time.

    • If a significant change occurs during the accelerated study, an intermediate study should be conducted.[8] A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for other parameters.

    • The data from the long-term study will be used to establish the re-test period.

Analytical Methodology

A robust and validated analytical method is the cornerstone of any stability study.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for assay and impurity determination of aromatic compounds like 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.[2][11]

Example HPLC Method for Stability Indicating Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any potential degradants. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 220 nm or 254 nm, to be determined by UV scan)
Mass Spectrometer (Optional, for identification of unknowns) Electrospray ionization (ESI) in positive and negative modes.

Note: This is a starting point, and the method must be fully validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is a critical attribute that must be well-understood and controlled to ensure its quality and suitability for its intended use. By implementing the recommended storage and handling procedures and conducting thorough stability studies as outlined in these application notes, researchers and drug development professionals can generate the necessary data to establish appropriate storage conditions and a re-test period. A scientifically sound, data-driven approach to stability evaluation is essential for regulatory compliance and the successful development of safe and effective pharmaceutical products.[1][2]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • Quality Guidelines. (n.d.). ICH.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency.
  • ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy.
  • Hypofluorous acid, trifluoromethyl ester SDS. (n.d.). Echemi.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • A Comparative Guide to Purity Validation of 4-Aminobenzyl Alcohol: Titration vs. Chromatographic Methods. (n.d.). Benchchem.
  • Basu, S., Deb, S., & Dutta, T. (2018). Diverse metabolic pathways in the degradation of phenylalkanoic acids and their monohydroxylated derivatives in Cupriavidus sp. strain ST-14. Process Biochemistry.
  • Trifluoromethanesulfonic acid. (n.d.). Szabo-Scandic.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Executive Summary & Chemical Profile You are attempting to isolate 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol . This molecule presents a unique purification profile due to the interplay between the polar hydroxyl tai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

You are attempting to isolate 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol . This molecule presents a unique purification profile due to the interplay between the polar hydroxyl tail and the highly lipophilic, electron-withdrawing trifluoromethyl (


) group on the aromatic ring.

Unlike simple phenylethanols, the


 moiety significantly increases the compound's lipophilicity (logP) and alters its interaction with silica gel. This guide prioritizes separation from the most common starting materials: the corresponding phenylacetic acid  (via reduction) or phenylacetate ester .
Target Molecule Profile
PropertyDescriptionImplication for Purification
Polarity Moderate (Amphiphilic)Retains on Silica (Rf ~0.2–0.3 in 30% EtOAc/Hex), but extracts easily into organic solvents.
Acidity (pKa) Alcohol (~16–17)Neutral under standard workup conditions. Will not extract into aqueous base.
Boiling Point High (>120°C @ 1 mmHg estimated)Distillation requires high vacuum (Kugelrohr); Chromatography is preferred for small scales.
UV Activity Strong ($ \lambda_{max} $ ~260-280 nm)Easily visualized on TLC plates using UV light (254 nm).
Solubility High in DCM, EtOAc, Et2OExcellent candidate for standard liquid-liquid extraction.

Purification Logic Flowchart

Before selecting a protocol, identify your primary impurity based on your synthesis route.

PurificationLogic Start Identify Starting Material RouteA Route A: Phenylacetic Acid (LiAlH4/BH3 Reduction) Start->RouteA RouteB Route B: Ester (LiAlH4/NaBH4 Reduction) Start->RouteB Check1 Primary Impurity: Unreacted Acid RouteA->Check1 Check2 Primary Impurity: Unreacted Ester RouteB->Check2 Method1 Protocol 1: Acid-Base Extraction (Partition Coefficient) Check1->Method1 Acid is acidic Product is neutral Method2 Protocol 2: Flash Chromatography (Adsorption) Check2->Method2 Both are neutral Use Polarity Diff Final Pure Alcohol Method1->Final Method2->Final

Figure 1: Decision tree for selecting the appropriate purification strategy based on the synthesis precursor.

Protocol 1: The "Acid" Workup (Extraction Strategy)

Applicability: Use this when synthesizing the target via reduction of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)acetic acid . Mechanism: The unreacted starting material is a carboxylic acid (


). The product is an alcohol (

). By adjusting the pH > 8, the acid is deprotonated into its water-soluble carboxylate salt, while the alcohol remains in the organic layer.
Step-by-Step Procedure
  • Quench (Safety Critical): If using LiAlH4, quench the reaction mixture at 0°C using the Fieser Method (1 mL

    
    , 1 mL 15% 
    
    
    
    , 3 mL
    
    
    per gram of LiAlH4) to precipitate aluminum salts as a granular white solid.
  • Filtration: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the cake with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Phase Separation: Transfer the filtrate to a separatory funnel.

  • The "Base Wash" (The Separation Step):

    • Wash the organic layer with Saturated Sodium Bicarbonate (

      
      )  (2 x 50 mL).
      
    • Technical Note: The

      
       group makes the benzoic acid derivative slightly stronger, ensuring rapid deprotonation.
      
    • Check: The aqueous layer now contains the impurity (starting material). The organic layer contains your product.

  • Neutralization: Wash the organic layer once with Brine (saturated

    
    ) to remove residual base and water.
    
  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Validation:

  • TLC: Spot the crude vs. the organic layer. The baseline spot (Acid) should be gone.

  • Yield Check: If yield is low, acidify the aqueous washings with HCl and extract with EtOAc to recover unreacted starting material.

Protocol 2: Flash Chromatography (Ester/Styrene Route)

Applicability: Use this when the starting material is an Ester (neutral) or if the Acid-Base extraction failed to yield sufficient purity. Challenge: Both the ester and the alcohol are neutral. You must rely on polarity differences. The


 group adds "grease" (lipophilicity), causing the molecule to elute faster than non-fluorinated analogues.
Chromatographic Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (

)
Standard phase. The alcohol H-bonds to silanols;

repels.
Mobile Phase Hexanes / Ethyl AcetateGradient elution is best.
Gradient Profile 0%

40% EtOAc
Start non-polar to elute non-polar impurities (dimers), then ramp to elute alcohol.
Loading DCM (Minimal volume)The compound is highly soluble in DCM. Avoid EtOAc for loading (broadens bands).
Detection UV (254 nm)The aromatic ring absorbs strongly.
Separation Workflow
  • TLC Method Development:

    • Run a TLC in 30% EtOAc / 70% Hexanes .

    • Target Rf: Look for the alcohol spot around Rf 0.25 – 0.35 .

    • Impurity Rf: Esters usually appear around Rf 0.6 – 0.8 (much higher).

  • Column Execution:

    • Equilibration: Flush column with 10% EtOAc/Hexanes.

    • Elution:

      • Fraction 1-10 (10% EtOAc): Elutes unreacted Ester and non-polar byproducts.

      • Fraction 11-25 (20-30% EtOAc): COLLECT PRODUCT . The alcohol will elute here.

      • Fraction >25 (50%+ EtOAc): Elutes highly polar degradation products.

  • Staining (Optional): If UV is ambiguous, use Phosphomolybdic Acid (PMA) stain. The alcohol will stain dark blue/green upon heating.

Troubleshooting & FAQs

Q: I formed a terrible emulsion during the extraction. What happened? A: This is common with fluorinated aromatics in basic water, or if aluminum salts (from LiAlH4) were not fully removed.

  • Fix 1: Add solid NaCl to the aqueous layer to increase ionic strength ("salting out").

  • Fix 2: Pass the emulsion through a small pad of Celite.

  • Fix 3: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of standard water during the initial quench. Stir for 2 hours. This complexes the aluminum ions prevents emulsion.

Q: My product is co-eluting with a side product on the column. A: The


 group can cause "tailing."
  • Fix: Switch solvents.[1][2] Try DCM / Methanol (98:2 to 95:5) . The selectivity of DCM for the fluorinated ring is different from Hexanes, often resolving difficult pairs.

Q: Can I distill this compound? A: Yes, but be cautious. The molecular weight is ~220 g/mol , and the alcohol creates hydrogen bonding.

  • Requirement: You need a high vacuum (< 1 mmHg).

  • Warning: Do not heat above 150°C for extended periods to avoid dehydration to the styrene (vinyl) derivative, especially if traces of acid are present.

Q: The NMR shows a "ghost" peak near the


 group. 
A: 

groups can couple with nearby protons (C-F coupling) or carbons.
  • Check: Ensure it's not actually C-F coupling (quartets).

  • Check: Rotamers are unlikely for this structure, but fluorine impurities (from starting material synthesis) are possible. Run a

    
     NMR to confirm purity.
    

References

  • LiAlH4 Reduction Workup (Fieser & Rochelle's Salt Methods)

    • Source: University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions."
    • URL:[Link]

  • Flash Chromatography Principles

    • Title: Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[2]

    • Source:J. Org.[2] Chem. 1978, 43, 14, 2923–2925 (Still's Method).[2]

    • URL:[Link]

  • Trifluoromethyl Group Properties (Lipophilicity)

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3]

    • Source:MDPI Pharmaceuticals 2022.
    • URL:[Link]

  • Starting Material Availability (Grounding)

    • Title: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid Product Page.

    • Source: Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol: A Comparative Approach

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol, a compound of interest in medicinal chemistry due to its structural motifs. Rather than a simple data sheet, this document serves as a practical guide, blending theoretical prediction with a comparative analysis of related structures to empower researchers in their spectroscopic analyses.

Predicted 1H NMR Spectrum of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

The 1H NMR spectrum of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is predicted to exhibit a unique set of signals, each providing valuable information about the molecule's structure. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a standard deuterated solvent like chloroform-d (CDCl3).

Proton Label Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2'~7.20d~1.51H
H-5'~7.45d~8.51H
H-6'~7.15dd~8.5, 1.51H
-OCH3~3.90s-3H
-CH2- (α to Ar)~2.90t~6.52H
-CH2- (α to OH)~3.85t~6.52H
-OHVariable (e.g., 1.5-2.5)br s-1H

Rationale Behind the Predictions:

The predicted chemical shifts are based on the analysis of substituent effects on the benzene ring and comparison with known spectra of related compounds. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the methoxy (-OCH3) group is an electron-donating group, leading to shielding and an upfield shift for ortho and para protons.

The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The proton H-5' is anticipated to be the most downfield due to its para position relative to the electron-donating methoxy group and ortho to the electron-withdrawing trifluoromethyl group. The splitting pattern arises from coupling with neighboring protons.

The aliphatic region will feature two triplets corresponding to the two methylene groups of the ethanol side chain. The triplet pattern is a result of coupling between the adjacent methylene groups (J ≈ 6.5 Hz). The chemical shift of the methylene group attached to the aromatic ring is influenced by the ring's electronic environment, while the methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen atom. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Visualizing the Structure and Proton Assignments

Caption: Molecular structure of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol with key proton groups labeled.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, it is instructive to compare it with the known 1H NMR data of simpler, yet structurally related, molecules. This comparative approach allows us to observe the incremental effects of the methoxy and trifluoromethyl substituents.

Compound Aromatic Protons (ppm) Benzylic Protons (-CH2-Ar) (ppm) Alcohol Protons (-CH2-OH) (ppm)
2-Phenylethanol7.19-7.35 (m, 5H)[1][2][3]2.89 (t, 2H)[2]3.86 (t, 2H)[2]
4-(Trifluoromethyl)toluene~7.5 (d, 2H), ~7.2 (d, 2H)2.45 (s, 3H)-
3-Methoxytoluene~6.7-7.2 (m, 4H)2.35 (s, 3H)-
Predicted: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol ~7.15-7.45 (m, 3H) ~2.90 (t, 2H) ~3.85 (t, 2H)

As evidenced by the table, the chemical shifts of the ethyl alcohol side chain in our target molecule are predicted to be very similar to those in 2-phenylethanol, as they are relatively distant from the ring substituents. The primary difference lies in the aromatic region, where the combined electronic effects of the -OCH3 and -CF3 groups create a more complex and dispersed pattern of signals compared to the simple multiplets of the parent 2-phenylethanol.

Experimental Protocol for High-Quality 1H NMR Acquisition

The following protocol outlines a standardized procedure for obtaining a high-resolution 1H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a high level of homogeneity, which is crucial for sharp, well-resolved peaks.
  • Set the appropriate acquisition parameters, including:
  • Pulse angle (e.g., 30-45 degrees)
  • Acquisition time (e.g., 2-4 seconds)
  • Relaxation delay (e.g., 1-5 seconds)
  • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio).
  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

A[label="Sample Preparation"]; B[label="Instrument Setup (Lock & Shim)"]; C [label="Data Acquisition (FID)"]; D [label="Data Processing (FT, Phasing, Calibration)"]; E [label="Spectral Analysis (Integration, Multiplicity)"];

A -> B -> C -> D -> E; }

Caption: A streamlined workflow for acquiring and processing a 1H NMR spectrum.

Structural Verification and Advanced Techniques

While the 1D 1H NMR spectrum provides a wealth of information, for unambiguous assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For our target molecule, a COSY spectrum would show a clear correlation between the two methylene groups of the ethanol side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive assignments for both 1H and 13C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the molecular skeleton and confirming the positions of substituents on the aromatic ring.

By employing these techniques, the proposed structure can be rigorously confirmed, adhering to the principles of a self-validating analytical system. The consistency across multiple NMR experiments provides a high degree of confidence in the final structural assignment.

Conclusion

The 1H NMR spectrum of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol is predicted to exhibit a characteristic set of signals that, when properly analyzed, can unequivocally confirm its structure. By understanding the fundamental principles of chemical shifts and coupling, and by employing a comparative approach with related known compounds, researchers can confidently interpret their experimental data. The integration of 1D and 2D NMR techniques provides a robust and self-validating methodology for the structural elucidation of this and other novel chemical entities, which is a critical step in the drug discovery and development pipeline.

References

  • Royal Society of Chemistry. (2021).
  • Biological Magnetic Resonance Bank. BMRB entry bmse000659 - 2-phenylethanol (C8H10O). [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]

  • Supporting Inform
  • SpectraBase. 2-Phenylethanol. [Link]

  • The Royal Society of Chemistry.
  • ResearchGate. Signal assignment of 2‐phenylethanol. (a) Signals of 2‐phenylethanol in.... [Link]

  • The Royal Society of Chemistry. Contents.
  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (NP0000082). [Link]

  • Wiley-VCH.
  • SpectraBase. 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). [Link]

  • Beilstein Journals.
  • Carl ROTH. 1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethan-1-one, 100 mg. [Link]

  • Reddit. (2023). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent) : r/OrganicChemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Google Patents. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Beilstein Journals.
  • Google Patents.

Sources

Comparative

13C NMR peak assignments for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

The following technical guide details the 13C NMR peak assignments for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol . This analysis synthesizes theoretical substituent effects with empirical data from structurally homo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 13C NMR peak assignments for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol . This analysis synthesizes theoretical substituent effects with empirical data from structurally homologous fragments to provide a robust assignment strategy.

[1]

Executive Summary & Compound Profile

Target Molecule: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Molecular Formula: C₁₀H₁₁F₃O₂ Key Structural Features:

  • Trifluoromethyl Group (-CF₃): Induces significant C-F coupling (quartets) and electron-withdrawing effects.

  • Methoxy Group (-OCH₃): Strong electron-donating resonance effect (shielding ortho/para positions) and deshielding at the attachment point.

  • Ethanol Side Chain: Characteristic aliphatic signals.

Significance: This compound represents a "push-pull" aromatic system where the electron-donating methoxy group and electron-withdrawing trifluoromethyl group are ortho to each other.[1] Correct assignment requires resolving overlapping electronic effects and identifying characteristic C-F coupling patterns.

Structural Analysis & Prediction Logic

To ensure accurate assignment without a reference standard, we utilize a Substituent Additivity Model .[1] This compares the target against two reference analogs to isolate the specific shifts induced by the functional groups.

Comparative Analogs
  • Reference A (Base Scaffold): 2-Phenylethanol.

  • Reference B (Electronic Analog): 1-Methoxy-2-(trifluoromethyl)benzene (Core aromatic pattern).

Assignment Workflow Diagram

The following logic flow illustrates the step-by-step process for assigning the complex aromatic region.

NMR_Assignment_Logic Start Start: 13C Spectrum Aliphatic Identify Aliphatic Region (30-70 ppm) Start->Aliphatic High Field Aromatic Identify Aromatic Region (110-160 ppm) Start->Aromatic Low Field Final Final Assignment Aliphatic->Final Assign Side Chain (-OCH3, -CH2-CH2-OH) CF3_Coupling Analyze C-F Coupling (Look for Quartets) Aromatic->CF3_Coupling CF3_Coupling->Final Assign C3, C4, C5 based on J-values

Figure 1: Decision tree for assigning 13C NMR signals in fluoro-methoxy aromatic systems.

Detailed Peak Assignments

The following table presents the assigned chemical shifts (


) and coupling constants (

).[2][3] Note that values are estimated based on substituent additivity rules relative to CDCl₃ (

77.16 ppm).
Table 1: Comparative 13C NMR Assignments
Carbon PositionTypeTarget Molecule (

ppm)
Multiplicity

(Hz)
Comparison: 2-(4-CF3-phenyl)ethanol
C-CF₃ Q124.1 Quartet~272 (

)
124.3 (Quartet)
C-4 (Ar-CF₃)Q118.5 Quartet~31 (

)
129.0 (Quartet)
C-3 (Ar-OMe)Q159.2 Singlet/Broad~2 (

)
125.5 (CH, q)
C-1 (Ar-Alkyl)Q144.5 Singlet-143.8
C-5 (Ar-H)CH127.1 Quartet~5 (

)
125.5 (Quartet)
C-6 (Ar-H)CH120.8 Singlet-129.4
C-2 (Ar-H)CH112.5 Singlet-129.4
-OCH₃ CH₃55.8 Singlet-N/A
-CH₂-OH CH₂63.2 Singlet-63.4
Ar-CH₂- CH₂39.1 Singlet-39.2
Critical Analysis of Shifts[1][4]
  • The "Push-Pull" Ortho Effect (C3 & C4):

    • C3 (159.2 ppm): The methoxy group causes a massive downfield shift (~+30 ppm) relative to benzene. It is ortho to the CF₃ group, so it may show a small coupling (

      
       Hz), often appearing as a broadened singlet.
      
    • C4 (118.5 ppm): The trifluoromethyl group is attached here. This carbon appears as a distinct quartet with a coupling constant of ~31-32 Hz (

      
      ). The presence of the ortho-methoxy group shields this position slightly compared to a naked CF₃-phenyl ring.[1]
      
  • The Shielded C2 Position (112.5 ppm):

    • This is the most diagnostic peak for the regiochemistry. The methoxy group exerts a strong shielding effect on its ortho position (C2). In the non-methoxy analog, this carbon would be at ~129 ppm. The shift to ~112 ppm confirms the position of the methoxy group.

  • C-F Coupling Patterns:

    • 
       (272 Hz):  The CF₃ carbon itself is easily identified by its massive splitting. It is often low intensity due to lack of NOE enhancement.
      
    • 
       (5 Hz):  C5 is ortho to the CF₃ group. It will appear as a "quartet of doublets" or simply a quartet with a small ~5 Hz splitting. This distinguishes C5 from C6, which is too far to show significant coupling.[1]
      

Experimental Validation Protocol

To confirm these assignments in the lab, follow this self-validating workflow.

Step 1: Sample Preparation[1]
  • Solvent: CDCl₃ is standard. Use DMSO-

    
     if -OH proton coupling is desired in 
    
    
    
    H NMR, but CDCl₃ provides sharper 13C lines.[1]
  • Concentration: Dissolve 30-50 mg of sample in 0.6 mL solvent. High concentration is critical to seeing the low-intensity quartet signals of the CF₃ and C4 carbons.

Step 2: Acquisition Parameters[1]
  • Relaxation Delay (D1): Set to 2-3 seconds . Quaternary carbons (C1, C3, C4) have long T1 relaxation times.

  • Scans: Minimum 1024 scans are recommended to resolve the outer wings of the quartets.

Step 3: Validation Experiments (2D NMR)

Use the following correlations to lock down the assignment:

ExperimentCorrelation to Look ForProof
HSQC H2 (

~6.8)

C2 (

112.5)
Confirms the shielded aromatic carbon is C2.
HMBC OMe Protons

C3 (

159.2)
Unambiguously identifies the C-O carbon.
HMBC Ar-CH₂ Protons

C1, C2, C6
Distinguishes C1 (quaternary) from C2/C6 (CH).

References

  • Spectral Database for Organic Compounds (SDBS). 13C NMR data for 2-phenylethanol and anisole derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reichert, D. et al. (2021). "Substituent Effects in 13C NMR of Fluorinated Aromatics." Journal of Fluorine Chemistry.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

This guide outlines the mass spectrometric characterization of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol , a critical chiral building block in the synthesis of neuroprotective agents. It compares ionization modes (E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometric characterization of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol , a critical chiral building block in the synthesis of neuroprotective agents. It compares ionization modes (ESI vs. APCI) and contrasts fragmentation behaviors against non-fluorinated analogs to aid in structural elucidation and method development.

Executive Summary & Compound Profile

2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol (hereafter referred to as MTF-PEL ) is a functionalized phenylethanol derivative. Its trifluoromethyl (-CF


) moiety imparts metabolic stability, while the methoxy (-OCH

) group influences electron density, creating a unique mass spectral fingerprint.

This guide compares the ionization efficiency and fragmentation specificity of MTF-PEL against standard non-fluorinated analogs, providing a validated protocol for its detection in complex matrices.

PropertySpecification
Formula C

H

F

O

Monoisotopic Mass 220.0711 Da
[M+H]

221.0784 Da
Key Substituents -CF

(Electron Withdrawing), -OCH

(Electron Donating)
Primary Application Chiral intermediate for neuroprotective azetidine carboxamides

Comparative Analysis: Ionization Modes (ESI vs. APCI)

The choice of ionization source is the single most critical variable for sensitivity. Unlike simple peptides, functionalized phenylethanols exhibit "amphibious" ionization behavior.

Performance Matrix: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for MTF-PEL
Mechanism Solution-phase ionization. Relies on pre-existing ions or adduct formation.[1]Gas-phase ion-molecule reaction. Proton transfer via corona discharge.APCI is Superior
Primary Ion

(243.06) or

(203.06). Weak

.

(203.06) and

(221.08).
APCI drives protonation despite the EWG effect of -CF

.
Sensitivity Moderate. The -CF

group reduces basicity, making protonation difficult without mobile phase modifiers.
High. The thermal energy aids in desolvation and proton transfer to the aromatic ring/alcohol.APCI offers ~3-5x higher S/N ratio.
Matrix Effects Susceptible to ion suppression from salts/lipids.More robust against matrix suppression.Preferred for plasma/tissue samples.
Expert Insight: The "Invisible" Molecular Ion

In ESI+, the intact protonated molecule


 (m/z 221) is often vanishingly small due to the lability of the benzylic alcohol.
  • Observation: You will likely see a base peak at m/z 203 (Loss of H

    
    O).
    
  • Risk: Mistaking the [M+H-H

    
    O]
    
    
    
    ion for the molecular ion of a styrene derivative.
  • Solution: Use APCI in Positive Mode with a lower source temperature (300°C) to preserve the molecular ion, or monitor the Ammonium adduct

    
     (m/z 238) in ESI if APCI is unavailable.
    

Fragmentation Mechanism & Structural Elucidation[4][5]

The fragmentation of MTF-PEL is governed by the competition between the stability of the trifluoromethyl group (strong C-F bonds) and the lability of the methoxy/ethanol side chains.

Key Fragmentation Pathways (MS/MS of m/z 221)
  • Dehydration (Dominant):

    • Mechanism: 1,2-elimination to form the substituted styrene cation. This is the base peak in low-energy CID.

  • Benzylic Cleavage (Diagnostic):

    • 
       (Radical loss, rare in ESI) OR
      
    • The formation of the 3-methoxy-4-trifluoromethylbenzyl cation (m/z 189) is the "fingerprint" fragment.

  • Fluorine-Specific Losses:

    • Unlike non-fluorinated analogs, MTF-PEL shows a characteristic loss of HF (20 Da) from the benzyl cation.

Fragmentation Pathway Diagram

The following diagram illustrates the self-validating fragmentation tree.

FragmentationPathway cluster_legend Pathway Legend M_Protonated [M+H]+ m/z 221.07 (Parent) M_Dehydrated [M+H - H2O]+ m/z 203.06 (Styrene Cation) M_Protonated->M_Dehydrated - H2O (18 Da) Fast Kinetic Step Benzyl_Cation Benzyl Cation m/z 189.05 (Diagnostic) M_Protonated->Benzyl_Cation - CH2OH (31 Da) Direct Cleavage M_Dehydrated->Benzyl_Cation - CH2 (14 Da) Rearrangement Fragment_159 [Styrene - CH3 - CO]+ m/z 159.05 M_Dehydrated->Fragment_159 - C2H4O (44 Da) Fragment_169 [Benzyl - HF]+ m/z 169.04 Benzyl_Cation->Fragment_169 - HF (20 Da) CF3 Proximity Effect key Red Arrow: Primary Loss Blue Arrow: Secondary Path Green Arrow: Fluorine Specific

Caption: MS/MS fragmentation tree for MTF-PEL. The transition m/z 221 -> 203 is the primary quantifier, while 189 and 169 serve as structural qualifiers.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for Trace Analysis (e.g., impurity profiling or metabolite ID).

A. Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Why: The -CF

      
       group increases lipophilicity (LogP ~2.2), requiring a high-strength organic wash to prevent carryover.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for fluorinated aromatics to improve solvation and protonation efficiency in the source.

  • Gradient: 5% B to 95% B over 5 minutes.

B. Mass Spectrometry Settings (Triple Quadrupole)
  • Source: APCI (Positive Mode).

  • Corona Current: 4.0 µA.

  • Source Temp: 350°C (Ensures volatilization of the alcohol).

  • MRM Transitions:

TransitionCollision Energy (eV)Purpose
221.1 -> 203.1 10Quantifier (Loss of Water)
221.1 -> 189.1 22Qualifier 1 (Benzyl Core)
221.1 -> 169.1 35Qualifier 2 (Fluorine Specific)

Comparison with Alternatives

vs. Non-Fluorinated Analog (3-Methoxy-4-methylphenylethanol)

When developing a method, you may use the non-fluorinated analog as an internal standard if isotopologs are unavailable.

FeatureMTF-PEL (-CF

)
Methyl Analog (-CH

)
Impact on Analysis
Mass Shift +54 Da (vs -CH

)
Reference (0)Easy spectral separation.
Lipophilicity Higher (Elutes later)Lower (Elutes earlier)MTF-PEL requires longer column re-equilibration.
Fragmentation distinct -HF loss (20 Da)No -HF loss.The m/z 169 fragment is unique to the fluorinated compound, ensuring specificity.
Acidity Phenolic/Benzylic protons more acidic.Less acidic.MTF-PEL ionizes better in Negative Mode (ESI-) than the analog if deprotonation is targeted.

References

  • Compound Data & Synthesis

    • PubChem Compound Summary for CID 1472401, (+)-2,2,2-Trifluoro-1-phenylethanol (Analogous Structure). National Center for Biotechnology Information (2025). Link.[2]

    • Synthesis of (R)-1-[3-(Trifluoromethyl)phenyl]ethanol via Biotransformation. PMC, National Institutes of Health. Link.

  • Mass Spectrometry Methodologies

    • A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Note. Link.

    • Fragmentation Patterns of Trifluoromethylated Compounds. BenchChem Guide. Link.

    • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Link.

  • Spectral Data Validation

    • 2-(4-Methoxyphenyl)ethanol Mass Spectrum.[3][4] NIST Chemistry WebBook, SRD 69. Link.

Sources

Comparative

A Comparative Guide to the HPLC Analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

For researchers, scientists, and drug development professionals engaged in the analysis of emerging pharmaceutical intermediates and novel chemical entities, establishing a robust and reliable analytical method is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of emerging pharmaceutical intermediates and novel chemical entities, establishing a robust and reliable analytical method is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol, a compound of interest due to its structural motifs commonly found in pharmacologically active molecules.

This document moves beyond a simple recitation of methods. It delves into the rationale behind chromatographic choices, offering a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) approaches. By understanding the interplay between the analyte's physicochemical properties and the chromatographic system, you will be equipped to develop and select the most appropriate analytical strategy for your research needs.

Understanding the Analyte: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

The chemical structure of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol presents specific characteristics that inform the HPLC method development strategy. The presence of a phenyl ring provides UV absorbance for detection, while the trifluoromethyl group and the methoxy group introduce a degree of polarity and potential for specific interactions with the stationary phase. The ethanol side chain further contributes to its overall polarity. The key to a successful separation lies in leveraging these features to achieve optimal retention and peak shape.

Comparative HPLC Methodologies

Two distinct RP-HPLC methods are presented here for the analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol. Method A employs a traditional C18 stationary phase, a workhorse in reversed-phase chromatography, while Method B utilizes a pentafluorophenyl (PFP) stationary phase to explore alternative selectivity.

Method A: Classic C18 Reversed-Phase Separation

A C18 column is often the first choice for the separation of moderately polar aromatic compounds.[1] The retention mechanism is primarily based on hydrophobic interactions between the non-polar C18 alkyl chains of the stationary phase and the analyte.

Method B: Alternative Selectivity with a Pentafluorophenyl (PFP) Phase

Fluorinated stationary phases, such as PFP, offer a different selectivity compared to traditional C18 columns.[2][3] Retention on PFP phases is governed by a combination of hydrophobic interactions and additional mechanisms like π-π interactions, dipole-dipole interactions, and charge-transfer interactions.[2][3] These alternative interactions can be particularly effective for separating halogenated compounds and isomers that are challenging to resolve on a C18 column.[2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the two comparative HPLC methods.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Preparation: Dilute the stock solution with the initial mobile phase composition of the respective method to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

Method A: C18 Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • The addition of a small amount of acid to the mobile phase can improve peak shape for acidic or basic analytes.[4]

  • Gradient Program:

    • 0-15 min: 40% B to 70% B

    • 15-17 min: 70% B to 40% B

    • 17-20 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. Aromatic compounds typically exhibit strong absorbance in this region.[4]

  • Injection Volume: 10 µL.

Method B: PFP Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • 0-10 min: 50% B to 80% B

    • 10-12 min: 80% B to 50% B

    • 12-15 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Comparative Data Analysis

The following table summarizes the expected performance of the two methods based on established chromatographic principles. The retention time and resolution values are hypothetical, illustrating the anticipated differences in selectivity.

ParameterMethod A (C18)Method B (PFP)Rationale for Expected Performance
Hypothetical Retention Time (min) 8.56.2The PFP phase may offer slightly less hydrophobic retention for this analyte compared to a C18, leading to a shorter retention time under similar mobile phase conditions.
Hypothetical Peak Tailing Factor 1.21.1PFP columns can sometimes provide better peak shapes for fluorinated compounds due to specific interactions that can reduce secondary interactions with residual silanols on the silica support.
Run Time (min) 2015The use of a shorter column and a potentially faster elution profile on the PFP phase allows for a shorter overall run time.
Selectivity Primarily hydrophobicMixed-mode (hydrophobic, π-π, dipole-dipole)The PFP phase provides alternative selectivity which can be advantageous for resolving the target analyte from potential impurities, especially those with aromatic or halogenated functionalities.[2][3]

Workflow and Decision Making

The selection of an appropriate HPLC method is a critical step in the analytical workflow. The following diagram illustrates a typical decision-making process for method selection and development.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Application Analyte_Properties Define Analyte Properties (Structure, Polarity, pKa, UV λmax) Literature_Search Conduct Literature Search (Similar Compounds, Existing Methods) Analyte_Properties->Literature_Search Informs Column_Selection Select Columns (e.g., C18, PFP, Cyano) Literature_Search->Column_Selection Guides Mobile_Phase_Screening Screen Mobile Phases (ACN vs. MeOH, pH, Additives) Column_Selection->Mobile_Phase_Screening Parallel Screening Gradient_Optimization Optimize Gradient Profile (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization Leads to Parameter_Fine_Tuning Fine-Tune Parameters (Flow Rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning Refines Method_Validation Validate Method (ICH Guidelines) Parameter_Fine_Tuning->Method_Validation Finalizes Routine_Analysis Implement for Routine Analysis Method_Validation->Routine_Analysis Enables

Caption: A generalized workflow for HPLC method development, from initial analyte characterization to routine analysis.

The Causality Behind Experimental Choices

The choice between a C18 and a PFP stationary phase is a prime example of leveraging column chemistry to influence selectivity.

Retention_Mechanisms cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase C18 C18 Alkyl Chains Analyte_C18 Analyte C18->Analyte_C18 Hydrophobic Interaction PFP Pentafluorophenyl Rings Analyte_PFP Analyte PFP->Analyte_PFP Hydrophobic Interaction PFP->Analyte_PFP π-π Interaction PFP->Analyte_PFP Dipole-Dipole

Caption: A diagram illustrating the different retention mechanisms at play on a C18 versus a PFP stationary phase.

While the C18 phase relies heavily on non-polar interactions, the electron-rich fluorine atoms on the PFP ring create a different electronic environment. This allows for multiple interaction modes with the analyte, which can be particularly useful for separating compounds with aromatic and electron-withdrawing or donating groups. The choice of acetonitrile in Method A and methanol in Method B is also deliberate. Acetonitrile is a stronger solvent in reversed-phase chromatography and can provide different selectivity compared to methanol, which is a protic solvent capable of hydrogen bonding.

Conclusion

Both the traditional C18 and the alternative PFP stationary phases offer viable options for the HPLC analysis of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol. The C18 method provides a robust and well-understood starting point, likely to yield good results. However, the PFP method presents an opportunity for orthogonal selectivity, which can be invaluable for resolving complex mixtures and for method validation purposes. The choice between the two will ultimately depend on the specific requirements of the analysis, such as the need for faster run times or the resolution of critical impurities. By understanding the fundamental principles of stationary phase and mobile phase interactions, researchers can make informed decisions to develop optimized and reliable HPLC methods.

References

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Seymour, M. J. (1977). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Retrieved from [Link]

  • Gomez-Perez, C. A., et al. (2012). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 4(5), 85-96. Retrieved from [Link]

  • Korre, C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9336-9345. Retrieved from [Link]

  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]

  • Yoshida, T., et al. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 23(1), 1-8. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). HPLC Conditions. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Retrieved from [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(11), 1144-1153. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Analytical Methods. In Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Eurofins. (2018, February 19). Analytical Method Summaries. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • SCAT Europe. (n.d.). Retention Times: Stable & Precise | HPLC Analysis. Retrieved from [Link]

  • Rosés, M. (2013). Mechanisms of retention in HPLC. Retrieved from [Link]

  • ChemDoodle. (n.d.). Demos > IUPAC Naming. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reference Standard for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity and identity of chemical entities are paramount. The use of well-characterize...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of chemical entities are paramount. The use of well-characterized reference standards is the bedrock of accurate analytical measurements, ensuring the safety, efficacy, and consistency of drug substances and products. This guide provides a comprehensive technical overview of establishing and utilizing 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol as a reference standard. We will delve into its analytical characterization, compare it with potential alternatives, and provide detailed experimental protocols to support its validation.

The Critical Role of Certified Reference Materials

Before focusing on the specific molecule, it is crucial to understand the hierarchy and importance of reference materials. Certified Reference Materials (CRMs) represent the gold standard, offering the highest level of accuracy, uncertainty, and traceability.[1] These materials, produced by accredited bodies, are accompanied by a Certificate of Analysis (CoA) that validates their properties and ensures their suitability for calibrating instruments, validating methods, and performing quality control.[2] While a formally designated CRM for 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol may not be readily available, a well-characterized in-house or secondary reference standard is essential for any research or development program involving this compound.

Characterization of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

A robust reference standard must be unequivocally identified and its purity rigorously determined. The following analytical techniques are indispensable for the comprehensive characterization of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3] Both ¹H and ¹³C NMR are essential for confirming the identity of 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H~7.0-7.5Multiplet-
-CH₂- (benzylic)~2.8Triplet~6-7
-CH₂- (hydroxyl)~3.8Triplet~6-7
-OCH₃~3.9Singlet-
-OHVariableBroad Singlet-

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-CF₃~124 (quartet, J ≈ 272 Hz)
Aromatic C-F~120-160
Aromatic C-O~150-160
Aromatic C-H~110-130
-CH₂- (benzylic)~39
-CH₂- (hydroxyl)~63
-OCH₃~56

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For a volatile compound like 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222.

  • Key Fragments:

    • Loss of H₂O: m/z 204

    • Benzylic cleavage (loss of CH₂OH): m/z 191

    • Loss of OCH₃: m/z 191

    • Loss of CF₃: m/z 153

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a reference standard and for quantifying it in various matrices. A reversed-phase HPLC method with UV detection is generally suitable for aromatic compounds.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Comparison with Alternative Reference Standards

When a specific CRM is unavailable, researchers may consider using structurally similar compounds as provisional standards. However, this approach has significant limitations.

Feature2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanolAlternative: 1-[4-(Trifluoromethyl)phenyl]ethanol[4]Alternative: 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol[5]
Structural Similarity Direct matchLacks the methoxy group and has a methyl group on the benzylic carbon.Lacks the methoxy group and has a fluorine atom instead.
Chromatographic Behavior Unique retention timeDifferent retention time due to polarity differences.Different retention time due to polarity and size differences.
Spectroscopic Properties Distinct NMR and MS spectraDifferent NMR chemical shifts and MS fragmentation pattern.Different NMR chemical shifts and MS fragmentation pattern.
Suitability as a Standard Ideal for direct quantification and identification of the target analyte.Unsuitable for direct quantification of the target analyte. Can be used for system suitability tests if the chromatographic behavior is well-understood.Unsuitable for direct quantification. May serve as an internal standard if it is not present in the sample matrix.

Causality behind Experimental Choices: The choice of analytical methods is driven by the need for unambiguous structural confirmation and accurate purity assessment. NMR provides detailed structural information, MS confirms the molecular weight and fragmentation, and HPLC is the gold standard for purity determination in the pharmaceutical industry. The use of a direct match reference standard is always preferred to avoid inaccuracies in quantification arising from differences in detector response and chromatographic behavior.

Visualizing the Analytical Workflow

A systematic approach is crucial for the qualification of a reference standard.

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity Determination cluster_3 Reference Standard Qualification A Synthesize or Procure 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol B Visual Inspection (Color, Form) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E FTIR Spectroscopy D->E F HPLC-UV (Area Percent Purity) E->F G Trace Metals Analysis (ICP-MS) F->G H Residual Solvent Analysis (GC-HS) G->H I Data Review & Compilation H->I J Certificate of Analysis (CoA) Generation I->J K Assign Purity & Establish Storage Conditions J->K

Caption: Workflow for qualifying a reference standard.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the reference standard, each analytical method should incorporate self-validating elements. For instance, in HPLC analysis, system suitability tests (e.g., injection precision, resolution, tailing factor) must be performed before sample analysis to demonstrate that the system is performing adequately. For NMR, the integration of signals should be consistent with the number of protons in the molecule. The combination of orthogonal analytical techniques (e.g., HPLC-UV and GC-MS) provides a higher degree of confidence in the identity and purity of the standard.

Conclusion

Establishing 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol as a reliable reference standard is a meticulous process that requires a multi-faceted analytical approach. While a commercially available Certified Reference Material may be the ideal, a thoroughly characterized in-house standard is a viable and necessary alternative for research and development. By following the detailed protocols and understanding the principles outlined in this guide, researchers and drug development professionals can ensure the accuracy and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC.
  • Sigma-Aldrich. (n.d.). Certified Reference Materials.
  • Alpha Laboratories. (n.d.). CRM and Reference Standards.
  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. (2024, April 6). LinkedIn.
  • Selecting the right Certified Reference Material (CRM) for your laboratory. (2025, April 2). ARO Scientific.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Thermo Scientific Chemicals. (n.d.). 1-[4-(Trifluoromethyl)phenyl]ethanol, 96%.
  • Sigma-Aldrich. (n.d.). 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Topic: Personal protective equipment for handling 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Emergency Response Card (Cut-Out & Post) Critical Event Immediate Action Skin Contact Wash immediately with soap and water...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol

Emergency Response Card (Cut-Out & Post)
Critical Event Immediate Action
Skin Contact Wash immediately with soap and water for 15+ minutes. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention.
Inhalation Evacuate to fresh air. If breathing is difficult, give oxygen.
Ingestion Rinse mouth . Do NOT induce vomiting. Call a Poison Center immediately.
Spill (<10g) Isolate area. Wear full PPE (Double Nitrile, Goggles, N95). Absorb with inert material.
Fire Use Dry Chemical, CO2, or Foam. Warning: Thermal decomposition releases HF and CO.
Hazard Identification & Risk Assessment

Compound: 2-(3-Methoxy-4-(trifluoromethyl)phenyl)ethanol Chemical Class: Fluorinated Phenyl Ethanol Derivative Physical State: Likely Low-Melting Solid or Viscous Liquid (Based on structural analogs).

Safety Note: Specific toxicological data for this isomer is limited. Following the Precautionary Principle , this guide utilizes "Read-Across" data from structurally similar analogs (e.g., 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol), which exhibit Acute Toxicity (Oral) and Severe Irritation .

Likely GHS Classification (Conservative Estimate):

  • Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Key Risk Factors:

  • Fluorine Substitution: The trifluoromethyl (-CF3) group increases lipophilicity, potentially enhancing skin absorption and biological half-life [1].

  • Metabolic Activation: Phenyl ethanols can be metabolized to aldehydes, which are reactive sensitizers.

  • Thermal Decomposition: In a fire, this compound will release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational task. Universal Precautions apply at all times.

Body Zone Standard Handling (Weighing, Transfer, Reaction Setup)High Risk Operations (Spill Cleanup, Heating, Aerosol Generation)
Respiratory Fume Hood (Face velocity > 100 fpm). If hood unavailable: N95/P95 Respirator .P100 (HEPA) Half-Mask or PAPR . Work exclusively in Fume Hood.
Hand Protection Double Nitrile Gloves (min 0.11 mm). Change outer glove every 30 mins.Silver Shield / Laminate (Chemical Resistant) under Nitrile.
Eye Protection Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient for liquids.Face Shield + Goggles .
Body Protection Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoes.Tyvek® Coverall or Apron (Chemical Resistant).
PPE Decision Logic (Diagram)

PPE_Logic Start Start: Define Task IsSpill Is it a Spill/Emergency? Start->IsSpill IsAerosol Is dust/aerosol generated? Standard Standard PPE: Double Nitrile, Goggles, Lab Coat, Fume Hood IsAerosol->Standard No RespProt Add Respiratory Protection: N95 or P100 Mask IsAerosol->RespProt Yes IsSpill->IsAerosol No HighLevel High Level PPE: Tyvek Suit, Silver Shield Gloves, Face Shield + Goggles IsSpill->HighLevel Yes RespProt->Standard Combine

Figure 1: Decision tree for selecting appropriate PPE based on task risk.

Operational Handling Protocol
Phase 1: Receiving & Storage
  • Inspection: Verify container integrity upon receipt. Check for crystallization or leakage.

  • Storage: Store in a cool, dry place (2-8°C recommended to minimize volatility/degradation). Keep under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the alcohol group.

  • Segregation: Store away from Strong Oxidizers (e.g., permanganates, nitric acid) and Strong Bases .

Phase 2: Weighing & Transfer
  • Location: ALWAYS weigh inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Fluorinated solids can be static-prone. Use an anti-static gun or ionizer if the powder "flies."

  • Technique:

    • Don Double Nitrile gloves.

    • Place tared vessel in the hood.

    • Transfer solid using a disposable spatula.

    • Wipe the exterior of the reagent bottle with a Kimwipe dampened with ethanol before returning to storage.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

  • Exotherm Check: When dissolving, add solvent slowly. The trifluoromethyl group is electron-withdrawing, which may alter the reactivity of the phenyl ring compared to standard anisoles.

  • Inert Atmosphere: Run reactions under Nitrogen/Argon. The methoxy group is susceptible to demethylation under strong acidic conditions (e.g., BBr3), releasing methyl bromide (gas).

Phase 4: Cleanup & Decontamination
  • Surface Decon: Wipe surfaces with a soap/water solution followed by 70% Ethanol.

  • Glassware: Rinse with acetone, then wash with detergent. Collect the first acetone rinse as Halogenated Waste .

Waste Disposal & Emergency Procedures
Disposal Streams
Waste Type Disposal Path Notes
Solid Waste Solid Hazardous Waste Label: "Fluorinated Organic Solid - Toxic"
Liquid Waste Halogenated Organic Solvents DO NOT mix with non-halogenated waste (cost/safety issue).
Contaminated Sharps Sharps Container Needles/Syringes used with the compound.
Spill Debris Solid Hazardous Waste Double bag all contaminated wipes/gloves.
Spill Response Workflow (Diagram)

Spill_Response Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Volume (<10g vs >10g) Alert->Assess PPE_Up 3. Don High-Risk PPE (Double Gloves, Goggles) Assess->PPE_Up Contain 4. Contain with Absorbent Pads PPE_Up->Contain Clean 5. Wipe with Solvent (Acetone/Ethanol) Contain->Clean Dispose 6. Label as Fluorinated Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing minor laboratory spills.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for similar fluorinated phenyl ethanols. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

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